Product packaging for 6-(1H-Imidazol-1-yl)pyridin-2-amine(Cat. No.:CAS No. 1314355-97-9)

6-(1H-Imidazol-1-yl)pyridin-2-amine

Cat. No.: B3231078
CAS No.: 1314355-97-9
M. Wt: 160.18 g/mol
InChI Key: PHACTKOEQFYCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(1H-Imidazol-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 160.074896272 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B3231078 6-(1H-Imidazol-1-yl)pyridin-2-amine CAS No. 1314355-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-imidazol-1-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHACTKOEQFYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716982
Record name 6-(1H-Imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314355-97-9
Record name 6-(1H-Imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific chemical compound 6-(1H-Imidazol-1-yl)pyridin-2-amine is limited. This guide provides a comprehensive overview based on available information for structurally related compounds and predicted properties. The experimental protocols and characterization data should be considered as illustrative examples for compounds within this chemical class.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and an imidazole ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of both pyridine and imidazole moieties in numerous biologically active molecules. The arrangement of nitrogen atoms in this structure suggests its potential as a ligand for metal complexes and as a pharmacophore capable of engaging in various biological interactions. This document aims to provide a technical overview of its chemical properties, plausible synthetic routes, and potential biological significance, drawing parallels from closely related and well-characterized analogs.

Chemical Structure and Properties

The chemical structure of this compound consists of a 2-aminopyridine core where the hydrogen at the 6th position is substituted by a 1H-imidazol-1-yl group.

Molecular Formula: C₈H₈N₄ Molecular Weight: 160.18 g/mol

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
XlogP 0.3Indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (from pyridine and imidazole nitrogens)
Rotatable Bonds 1
Topological Polar Surface Area (TPSA) 57.8 ŲSuggests good potential for oral bioavailability.
pKa (most basic) 5.5 ± 0.1Predicted for the pyridine nitrogen.
Spectroscopic Data

Specific spectroscopic data for this compound is not published. However, based on its structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Aromatic protons on the pyridine and imidazole rings would likely appear in the range of 6.5-8.5 ppm. The protons of the amino group would present as a broad singlet.

  • ¹³C NMR: Aromatic carbons would be observed in the downfield region of the spectrum (100-160 ppm).

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 161.08.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the N-arylation of imidazoles with halogenated pyridines. A common approach involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 2-amino-6-chloropyridine with imidazole in the presence of a copper catalyst and a base.

Synthetic_Pathway reactant1 2-Amino-6-chloropyridine reaction_step Ullmann Condensation reactant1->reaction_step reactant2 Imidazole reactant2->reaction_step catalyst CuI, Base (e.g., K2CO3) catalyst->reaction_step solvent Solvent (e.g., DMF) solvent->reaction_step product This compound reaction_step->product

Caption: Proposed Ullmann condensation for synthesis.

General Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-6-chloropyridine (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the imidazole-pyridine scaffold is a common feature in compounds targeting various biological pathways. Derivatives of imidazo[1,2-a]pyridine, a related fused heterocyclic system, have been shown to exhibit a range of biological activities, including anticancer properties. For instance, some 6-substituted imidazo[1,2-a]pyridines have been found to induce cell death in colon cancer cell lines.[1][2] This is often mediated through pathways involving the release of cytochrome c from mitochondria and the activation of caspases 3 and 8.[1]

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could be investigated as an inhibitor of protein kinases, which are crucial regulators of cell signaling.

Hypothetical_Signaling_Pathway compound This compound (Hypothetical Kinase Inhibitor) kinase Protein Kinase (e.g., PI3K, Src) compound->kinase Inhibition downstream Downstream Signaling (e.g., Akt phosphorylation) kinase->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothetical kinase inhibition pathway.

Experimental and Characterization Workflow

A typical workflow for the synthesis and characterization of a novel compound like this compound would follow a logical progression from synthesis to purification and detailed structural elucidation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis workup Aqueous Work-up synthesis->workup purification Column Chromatography workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC) purification->purity

Caption: General experimental workflow.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and potential areas for biological investigation based on the rich chemistry of its constituent heterocyclic systems. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological properties.

References

The Enigmatic Mechanism of Action of 6-(1H-Imidazol-1-yl)pyridin-2-amine: A Review of Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and preclinical data do not currently provide a specific, detailed mechanism of action for the compound 6-(1H-Imidazol-1-yl)pyridin-2-amine. This guide, therefore, explores the established mechanisms of structurally similar imidazole and pyridine-containing compounds to offer a well-informed perspective on its potential biological activities. The information presented herein is intended for research and informational purposes and should not be construed as a definitive analysis of this specific molecule.

Introduction

The chemical scaffold of this compound, featuring a central pyridine ring linked to an imidazole and an amine group, is a privileged structure in medicinal chemistry. Compounds bearing these moieties are frequently investigated for their potential as therapeutic agents, particularly in the field of oncology. While direct experimental data on this compound is scarce, the extensive research on related molecules provides a strong foundation for hypothesizing its potential biological targets and mechanisms of action. This document will synthesize the available information on analogous compounds to construct a potential mechanistic framework.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the activities of numerous structurally related compounds, it is highly probable that this compound functions as a kinase inhibitor . The pyridine and imidazole rings are common pharmacophores that can interact with the ATP-binding pocket of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation.

Potential Kinase Targets

A survey of the literature on compounds with similar structural motifs reveals a recurring theme of kinase inhibition across several families.

Table 1: Potential Kinase Targets for this compound Based on Structurally Related Inhibitors

Kinase Family/TargetStructurally Related Compound ClassRepresentative Inhibitor/Compound SeriesKey Cellular Processes
PI3K/Akt/mTOR Pathway Imidazo[1,2-a]pyridines6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesCell growth, proliferation, survival, metabolism
Receptor Tyrosine Kinases (RTKs) Imidazo[1,2-a]pyridines, PyrazolopyridinesVolitinib (c-Met inhibitor)Cell growth, differentiation, migration
Imidazo[1,2-a]pyridinesFLT3 inhibitorsHematopoietic cell proliferation and survival
Non-receptor Tyrosine Kinases Imidazo[4,5-c]pyridinesSrc family kinase inhibitorsCell adhesion, migration, proliferation
Serine/Threonine Kinases Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/6 inhibitorsCell cycle regulation
Imidazo[4,5-b]pyridinesAurora kinase inhibitorsMitosis, cell division
DNA-Dependent Protein Kinase (DNA-PK) Imidazo[4,5-c]pyridin-2-onesDNA-PK inhibitorsDNA damage repair

Potential Signaling Pathways

Given the likely role of this compound as a kinase inhibitor, it could modulate several critical cancer-related signaling pathways. The following diagrams illustrate these potential pathways, with the hypothesized point of intervention by the compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Compound This compound (Hypothesized) Compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Figure 1: Hypothesized Inhibition of the PI3K/Akt Signaling Pathway. This diagram illustrates the potential for this compound to inhibit PI3K, a key node in a critical cell survival pathway.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Compound This compound (Hypothesized) Compound->RTK Inhibition Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Figure 2: Potential Modulation of the MAPK/ERK Signaling Pathway. This figure depicts the possible inhibitory action on receptor tyrosine kinases, which are upstream activators of the MAPK pathway.

Experimental Protocols to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are standard methodologies used in drug discovery to characterize kinase inhibitors.

Kinase Panel Screening

Objective: To identify the primary kinase target(s) of the compound.

Methodology:

  • A large panel of recombinant kinases (e.g., >400 kinases) is used.

  • The compound is incubated with each kinase, its specific substrate, and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based assays).

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate.

  • The percentage of inhibition by the compound at a fixed concentration (e.g., 1 or 10 µM) is determined.

  • Follow-up dose-response curves are generated for the most inhibited kinases to determine the IC₅₀ values.

In Vitro Cellular Assays

Objective: To assess the effect of the compound on cancer cell viability and to confirm target engagement in a cellular context.

Methodology:

  • Cell Viability Assay (e.g., MTS or CellTiter-Glo®):

    • Cancer cell lines with known kinase dependencies are seeded in 96-well plates.

    • Cells are treated with a serial dilution of the compound for a specified period (e.g., 72 hours).

    • A reagent that measures metabolic activity or ATP levels is added, and the signal is read on a plate reader.

    • The GI₅₀ (concentration for 50% growth inhibition) is calculated.

  • Western Blotting:

    • Cells are treated with the compound for various times and at different concentrations.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies against the phosphorylated and total forms of the suspected target kinase and its downstream effectors.

    • A decrease in the phosphorylation of the target and its substrates would indicate on-target activity.

Experimental_Workflow Compound This compound KinaseScreen Broad Kinase Panel Screen Compound->KinaseScreen CellViability Cell-Based Viability Assays (Cancer Cell Line Panel) Compound->CellViability HitIdentification Identification of Potential Kinase Targets (Hits) KinaseScreen->HitIdentification IC50 IC50 Determination for Hits HitIdentification->IC50 TargetValidation Target Engagement & Pathway Analysis (Western Blotting) IC50->TargetValidation GI50 GI50 Determination CellViability->GI50 GI50->TargetValidation PhosphoAnalysis Analysis of Phospho-Proteins TargetValidation->PhosphoAnalysis Mechanism Elucidation of Mechanism of Action PhosphoAnalysis->Mechanism

Figure 3: Proposed Experimental Workflow for Mechanism of Action Studies. This flowchart outlines a logical progression of experiments to identify the biological target and elucidate the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the wealth of data on structurally related compounds strongly suggests its potential as a kinase inhibitor. The imidazole and pyridine moieties are key components of numerous approved and investigational kinase inhibitors, targeting a wide range of pathways crucial for cancer cell proliferation and survival.

Future research should focus on the systematic experimental evaluation of this compound, as outlined in this guide. Broad kinase screening, followed by cellular assays to confirm on-target activity and assess anti-proliferative effects, will be crucial in uncovering its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new class of targeted therapies.

Spectroscopic and Synthetic Overview of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthetic information for novel compounds. This technical guide addresses the available data for 6-(1H-Imidazol-1-yl)pyridin-2-amine (CAS 1941253-17-2). Despite a thorough search of scientific databases and commercial supplier information, detailed experimental spectroscopic data (NMR, Mass Spectrometry, and IR) for this specific compound is not publicly available at this time.

This guide will, therefore, provide predicted spectroscopic data for the closely related isomer, 6-(1H-imidazol-1-yl)pyridin-3-amine, and present a general synthetic protocol for a similar class of compounds to offer insight into the methodologies used in this area of medicinal chemistry.

Predicted Spectroscopic Data

While experimental data for this compound is unavailable, predicted data for the related isomer, 6-(1H-imidazol-1-yl)pyridin-3-amine, can offer some insights into the expected spectral characteristics.

Predicted Mass Spectrometry Data for 6-(1H-imidazol-1-yl)pyridin-3-amine
Adductm/zPredicted CCS (Ų)
[M+H]+ 161.08217130.9
[M+Na]+ 183.06411140.3
[M-H]- 159.06761133.7
[M+NH4]+ 178.10871148.8
[M+K]+ 199.03805137.1
[M+H-H2O]+ 143.07215122.1
[M+HCOO]- 205.07309154.6
[M+CH3COO]- 219.08874144.4
[M+Na-2H]- 181.04956138.4
[M]+ 160.07434128.9
[M]- 160.07544128.9

Table 1: Predicted mass spectrometry and collision cross section (CCS) values for 6-(1H-imidazol-1-yl)pyridin-3-amine. Data is computationally predicted and should be used for reference purposes only.[1]

General Experimental Protocols

The synthesis of related N-substituted pyridin-2-amine derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions. A general protocol for the synthesis of a related compound, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, is presented below to illustrate a typical experimental procedure in this chemical class.

Synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

A mixture of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine (0.075 g, 0.277 mmol), 4-phenylenediamine (0.045 g, 0.415 mmol), and a 1.25 M solution of HCl in EtOH (226 μL, 0.277 mmol) in n-butanol (5 mL) was stirred and heated in a pressure vial at 180 °C for 16 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel using a mobile phase of CH2Cl2/EtOH (95:5) to yield the title compound as a yellow oil (0.055 g, 58% yield).[2]

The characterization of the synthesized compound involved nuclear magnetic resonance (NMR) (¹H-NMR and ¹³C-NMR), Thin Layer Chromatography-Mass Spectrometry (TLC-MS), high-performance liquid chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis & Reporting start Starting Materials (e.g., 6-halopyridin-2-amine, Imidazole) reaction Chemical Reaction (e.g., Cross-coupling or Nucleophilic Substitution) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI, HRMS) purification->ms ir IR Spectroscopy purification->ir analysis Purity Analysis (e.g., HPLC, Elemental Analysis) purification->analysis interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation analysis->interpretation reporting Reporting of Results interpretation->reporting

References

6-(1H-Imidazol-1-yl)pyridin-2-amine biological activity and screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity and Screening of 6-(1H-Imidazol-1-yl)pyridin-2-amine and its Core Scaffold

This technical guide provides a comprehensive overview of the biological activities, screening methodologies, and mechanisms of action associated with the this compound core scaffold, a prominent member of the imidazo[1,2-a]pyridine class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Biological Activities

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, has been identified as a versatile pharmacophore exhibiting a wide range of biological activities. These activities are primarily centered on anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Studies have reported their efficacy against a variety of cancer cell lines, including those of the colon, breast, and liver.[1][2] The primary mechanisms underlying their anticancer effects include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][3]

One of the most significant findings is the role of these compounds as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2][3] Aberrant activation of the PI3K/AKT pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.[3] Specific derivatives have shown potent inhibitory activity against the PI3Kα isoform.[2][4]

Furthermore, some 6-substituted imidazo[1,2-a]pyridines have been shown to induce cell death in colon cancer cells by triggering the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and caspase-8.[1]

Antimicrobial and Antifungal Activity

The imidazo[1,2-a]pyridine core is also associated with antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against different strains of bacteria and fungi.[5] Some compounds have shown notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis.[5]

Other Biological Activities

Beyond cancer and microbial infections, the imidazo[1,2-a]pyridine scaffold has been explored for other therapeutic applications. These include:

  • Antiviral Activity : The scaffold is recognized as a key structural component in several compounds with antiviral properties.[6]

  • Antiprotozoal Activity : Certain derivatives have been investigated for their potential against protozoan parasites, such as those causing visceral leishmaniasis.[7]

  • Anti-inflammatory Activity : The anti-inflammatory potential of this class of compounds has also been reported.[6]

  • Adenosine A2A Receptor Antagonism : Some pyrimidine derivatives containing the imidazole moiety have been identified as potent antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease.[8]

Screening Methodologies and Experimental Protocols

A variety of in vitro and in silico methods are employed to screen and characterize the biological activity of this compound derivatives.

In Vitro Anticancer Screening

A standard workflow for the initial screening of these compounds for anticancer activity is outlined below.

G cluster_0 In Vitro Anticancer Screening Workflow synthesis Compound Synthesis (Imidazo[1,2-a]pyridine derivatives) cell_culture Cancer Cell Line Culture (e.g., HT-29, Caco-2, MCF-7, HepG2) synthesis->cell_culture viability_assay Cell Viability Assay (e.g., MTT, SRB) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Caspase activation, Cytochrome c release) mechanism_studies->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle pi3k_assay PI3K Inhibition Assay mechanism_studies->pi3k_assay lead_optimization Lead Compound Optimization mechanism_studies->lead_optimization

Caption: A general experimental workflow for the in vitro screening of imidazo[1,2-a]pyridine derivatives for anticancer activity.

Cell Viability Assays:

  • Principle: These assays measure the metabolic activity or cellular content of treated cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Protocol Outline (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

PI3Kα Inhibition Assay:

  • Principle: A scintillation proximity assay (SPA) can be used to measure the inhibition of PI3Kα activity.

  • Protocol Outline:

    • The assay is performed in a 96-well plate containing the PI3Kα enzyme, the substrate (e.g., phosphatidylinositol), and ATP.

    • The test compound is added at various concentrations.

    • The reaction is initiated and allowed to proceed.

    • A scintillation cocktail is added, which emits light when the radiolabeled product of the enzymatic reaction is in close proximity.

    • The amount of light emitted is measured and is proportional to the enzyme activity.

    • The IC50 value for PI3Kα inhibition is calculated.[4]

Apoptosis and Cell Cycle Analysis

Caspase Activity Assays:

  • Principle: These assays measure the activity of key executioner caspases (e.g., caspase-3) or initiator caspases (e.g., caspase-8) in cells treated with the compound.

  • Protocol Outline:

    • Lyse the treated and untreated cells.

    • Add a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.

    • Measure the signal using a fluorometer or spectrophotometer.

Cell Cycle Analysis:

  • Principle: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol Outline:

    • Treat cells with the compound for a defined period.

    • Harvest and fix the cells.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram reveals the percentage of cells in each phase of the cell cycle.

Signaling Pathways

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting PI3Kα, a key enzyme in this pathway.

G cluster_0 PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by imidazo[1,2-a]pyridine derivatives.

Intrinsic Apoptosis Pathway

Certain 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis through the mitochondrial pathway.

G cluster_0 Intrinsic Apoptosis Pathway Compound 6-Substituted Imidazo[1,2-a]pyridine Mitochondria Mitochondria Compound->Mitochondria induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by 6-substituted imidazo[1,2-a]pyridines.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCell LineActivityIC50 (µM)Reference
6-Substituted imidazo[1,2-a]pyridinesHT-29 (Colon)Anticancer-[1]
6-Substituted imidazo[1,2-a]pyridinesCaco-2 (Colon)Anticancer-[1]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesHCC827Anticancer0.09 - 0.43[2][3]
Imidazo[1,2-a]pyridine derivativesA375Antiproliferative0.14[4]
Imidazo[1,2-a]pyridine derivativesHeLaAntiproliferative0.21[4]

Table 2: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassActivityIC50 (nM)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3Kα Inhibition1.94[2][3]
Imidazo[1,2-a]pyridine derivativesPI3Kα Inhibition1.8 - 670[4]

Conclusion

The this compound core scaffold, as part of the broader imidazo[1,2-a]pyridine family, represents a highly promising area for drug discovery and development. These compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of the PI3K/AKT signaling pathway and the induction of apoptosis. Their diverse biological activities also extend to antimicrobial, antiviral, and other therapeutic areas. The screening methodologies and pathways detailed in this guide provide a solid foundation for further research and the development of novel therapeutics based on this versatile chemical scaffold. Future work should focus on the synthesis and evaluation of a wider range of derivatives to establish more definitive structure-activity relationships and to optimize their pharmacological profiles for clinical applications.

References

An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a heterocyclic amine belonging to the imidazopyridine class of compounds. This family of molecules has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This document covers the nomenclature, CAS number, potential synthesis routes, biological activity, and relevant experimental protocols associated with this compound and its close analogs.

Nomenclature and Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 1314355-97-9[1]

  • Molecular Formula: C₈H₈N₄

  • Chemical Class: Imidazopyridine

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 1314355-97-9
Molecular Formula C₈H₈N₄

| Structure | Imidazole ring attached to the 6th position of a 2-aminopyridine ring. |

Synthesis and Experimental Workflow

A potential synthetic workflow for related imidazo[1,2-a]pyridines is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Cyclization Cyclization Condensation->Cyclization Workup Workup Cyclization->Workup Chromatography Chromatography Workup->Chromatography Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Chromatography->Imidazo[1,2-a]pyridine

Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

This protocol is a representative example for the synthesis of the imidazo[1,2-a]pyridine scaffold and is based on methodologies reported in the literature.[2][5]

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add the corresponding α-bromo carbonyl compound (1 equivalent).

  • Catalysis (if applicable): For certain reactions, a catalyst like copper silicate (10 mol%) may be added to the mixture.[2]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 8 hours), and the progress is monitored by Thin Layer Chromatography (TLC).[2][6]

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent like hot ethanol or by column chromatography on silica gel to yield the final imidazo[1,2-a]pyridine derivative.[2]

Biological Activity and Mechanism of Action

Derivatives of the imidazo[1,2-a]pyridine scaffold, to which this compound belongs, have demonstrated significant potential as anticancer agents.[7][8] Their biological activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis).

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][10] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[7][9] By inhibiting PI3K, these compounds can effectively block downstream signaling through Akt and mTOR, leading to a reduction in tumor cell proliferation and survival.[11]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridines.

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines, including those from colon, melanoma, and cervical cancers.[3][11] The mechanism of apoptosis induction often involves the intrinsic or mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (specifically caspase-3 and caspase-8), ultimately leading to cell death.[3][8][12] Some studies also suggest that this process can be mediated by the tumor suppressor protein p53.[11][12]

Apoptosis_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivatives p53 p53 activation Imidazopyridine->p53 Bax Bax activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase-3 Caspase-3 Caspase9->Caspase-3 activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.

While specific quantitative data for this compound is limited in the reviewed literature, data for structurally related 6-substituted imidazo[1,2-a]pyridine derivatives demonstrates their potent anticancer activity.

Table 2: Antiproliferative Activity of Representative 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [7]

Compound HCC827 IC₅₀ (μM) A549 IC₅₀ (μM) SH-SY5Y IC₅₀ (μM) HEL IC₅₀ (μM) MCF-7 IC₅₀ (μM)
13k 0.09 0.43 0.16 0.11 0.24

| Gefitinib (Control) | 0.02 | >10 | 5.31 | 8.24 | >10 |

Note: The data presented is for derivatives and not the specific compound of this guide. It serves to illustrate the potential activity of this chemical class.

Key Experimental Protocols

The following protocols are generalized from methodologies used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanism of action.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Akt, p-Akt, Caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine changes in protein expression levels.

References

An In-depth Technical Guide on 6-(1H-Imidazol-1-yl)pyridin-2-amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(1H-imidazol-1-yl)pyridin-2-amine scaffold and its analogues, particularly those based on the imidazo[1,2-a]pyridine core, have emerged as a promising class of compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area. The primary focus of this document is on the anticancer properties of these derivatives, with a particular emphasis on their mechanism of action involving the inhibition of the PI3K/Akt signaling pathway.

Introduction

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs, highlighting its importance as a scaffold in medicinal chemistry.[1] When fused or substituted with other heterocyclic moieties like imidazole, the resulting compounds often exhibit enhanced biological activities. The this compound core and its related analogue, the imidazo[1,2-a]pyridine system, have been the subject of extensive research due to their potent and diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

Recent studies have identified derivatives of this class that exhibit significant cytotoxic activity against various cancer cell lines.[3][4] A key mechanism underlying their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][5] This guide aims to consolidate the current knowledge on these promising compounds, providing a technical resource for researchers and drug development professionals.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and their imidazo[1,2-a]pyridine analogues can be achieved through various synthetic routes. A common and efficient method involves a multi-component condensation reaction.

General Synthetic Scheme for Imidazo[1,2-a]pyridine Derivatives

A widely employed method for the synthesis of imidazo[1,2-a]pyridine derivatives is the one-pot, three-component reaction involving an aryl aldehyde, a 2-aminopyridine, and an isocyanide, often catalyzed by iodine.[6]

A Aryl Aldehyde D Iodine (Catalyst) Ethanol, RT A->D B 2-Aminopyridine B->D C tert-Butyl Isocyanide C->D E Imidazo[1,2-a]pyridine Derivative D->E [4+1] Cycloaddition

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine

This protocol describes a representative synthesis of an imidazo[1,2-a]pyridine analogue.[6]

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (1.5 g, 10 mmol), 2-aminopyridine (0.94 g, 10 mmol), tert-butyl isocyanide (1.2 g, 10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add iodine (0.5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: An orange-yellowish precipitate will form. Filter the precipitate and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Biological Activity and Mechanism of Action

Derivatives of this compound and its analogues have demonstrated significant biological activity, particularly as anticancer agents. Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of these compounds against a variety of cancer cell lines. The anticancer activity is often evaluated using in vitro assays such as the MTT assay.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-2 (Laryngeal)11[6]
HepG2 (Liver)13[6]
MCF-7 (Breast)11[6]
A375 (Skin)11[6]
13k HCC827 (Lung)0.09 - 0.43[5]
5j COX-20.05[7]
Mechanism of Action: PI3K/Akt Pathway Inhibition

A significant number of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3Kα isoform.[5] The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[3][8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt PDK1->pAkt Phosphorylation (Thr308) Proliferation Cell Proliferation & Growth pAkt->Proliferation Survival Cell Survival (Anti-apoptosis) pAkt->Survival mTORC2 mTORC2 mTORC2->pAkt Phosphorylation (Ser473) Compound 6-(Imidazol-1-yl)pyridin-2-amine Derivative Compound->PI3K Inhibition

Caption: The inhibitory effect of this compound derivatives on the PI3K/Akt signaling pathway.

Experimental Protocols

In Vitro Anticancer Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.[10][11][12]

A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A typical workflow for Western blot analysis of PI3K/Akt pathway proteins.

  • Sample Preparation: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, PI3K) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. In vivo studies in animal models, such as mice, are essential to determine parameters like bioavailability, clearance, and half-life.[13][14]

In Vivo Pharmacokinetic Study Protocol in Mice
  • Animal Model: Use male BALB/c mice (6-8 weeks old).

  • Compound Administration:

    • Intravenous (IV): Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.[13]

    • Oral (PO): Administer the compound (e.g., 3 mg/kg) by oral gavage.[13]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding) at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate software (e.g., WinNonlin).

Table 2: Representative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Mice

CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)F (%)Reference
13 IV1-13403.6-[13]
PO342324304.160[13]
18 IV1-11603.5-[13]
PO331018504.553[13]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the introduction of a fluorine atom to a piperidine ring resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved bioavailability.[14]

Conclusion

The this compound scaffold and its imidazo[1,2-a]pyridine analogues represent a versatile and promising class of compounds for drug discovery, particularly in the field of oncology. Their potent anticancer activity, often mediated through the inhibition of the PI3K/Akt signaling pathway, makes them attractive candidates for further development. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and pharmacokinetic properties, along with detailed experimental protocols to aid researchers in this field. Further optimization of this scaffold based on SAR studies holds the potential to yield novel and effective therapeutic agents.

References

Introduction to 6-(1H-Imidazol-1-yl)pyridin-2-amine and In Silico Modeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of 6-(1H-Imidazol-1-yl)pyridin-2-amine Interactions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a theoretical framework for the in silico modeling of this compound. Due to the limited publicly available research specifically on this molecule, this document outlines a robust, generalized workflow. The methodologies are based on common practices for analyzing the interactions of small molecules with protein targets, particularly protein kinases, which are implicated as potential targets for structurally related compounds.

This compound is a heterocyclic organic molecule featuring an imidazole ring linked to a pyridine core. While specific biological targets for this compound are not extensively documented in public literature, the imidazopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have shown activity against a range of protein targets, most notably protein kinases, which are crucial regulators of cell signaling pathways.[1][2]

In silico modeling, or computer-aided drug design (CADD), encompasses a variety of computational techniques used to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor). These methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action at a molecular level.

Hypothetical Target Selection: Protein Kinases

Based on the activities of structurally analogous compounds, protein kinases are a probable target class for this compound. For instance, various imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of kinases such as PI3Kα and cyclin-dependent kinases (CDK4/6).[1][2] These enzymes play a central role in cell cycle progression and signaling pathways often dysregulated in cancer.

For the purpose of this guide, we will consider a generic protein kinase as the hypothetical target to outline the in silico modeling workflow. The protocols described are generally applicable to any protein-ligand interaction study.

In Silico Modeling Workflow

A typical computational workflow to investigate the interaction of a small molecule with a protein target is a multi-step process.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis A Ligand Preparation (3D structure generation, energy minimization) C Molecular Docking (Predict binding pose) A->C B Protein Preparation (PDB structure retrieval, cleaning, protonation) B->C D Molecular Dynamics (MD) (Assess complex stability) C->D E Binding Free Energy Calculation (Estimate binding affinity, e.g., MM/PBSA) D->E F Interaction Analysis (Identify key residues, hydrogen bonds, etc.) D->F

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Detailed Experimental Protocols

Preparation of Protein and Ligand

Protein Preparation:

  • Obtain Protein Structure: A 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a server like SWISS-MODEL, based on the amino acid sequence.

  • Pre-processing: The PDB file is "cleaned" by removing water molecules, co-solvents, and any co-crystallized ligands. Missing side chains and loops are modeled in using software like Modeller or the tools within Schrödinger Maestro or Discovery Studio.

  • Protonation: Hydrogen atoms are added to the protein, and the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) are assigned at a physiological pH (typically 7.4). This is a critical step for accurate hydrogen bond prediction.

Ligand Preparation:

  • 2D to 3D Conversion: A 2D sketch of this compound is converted into a 3D structure using software like ChemDraw or MarvinSketch.

  • Tautomeric and Ionization States: Possible tautomers and ionization states at a given pH are generated.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to obtain a low-energy, stable conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Grid Generation: A docking grid is defined around the active site of the target protein. For kinases, this is typically the ATP-binding pocket. The grid defines the volume within which the docking algorithm will search for binding poses.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, or GOLD) is used to place the prepared ligand into the defined grid. The program samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Pose Selection: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to select the most plausible binding mode, considering factors like hydrogen bonds, hydrophobic interactions, and consistency with any known structure-activity relationship (SAR) data.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

MD_Workflow start Start Docked Protein-Ligand Complex system_setup System Setup Solvate in a water box with ions start->system_setup minimization Energy Minimization Relax the system system_setup->minimization equilibration Equilibration NVT (constant volume) followed by NPT (constant pressure) minimization->equilibration production Production MD Run simulation for desired time (e.g., 100 ns) equilibration->production analysis Trajectory Analysis RMSD, RMSF, Hydrogen Bonds production->analysis

Caption: A typical workflow for setting up and running a Molecular Dynamics simulation.

Protocol:

  • System Setup: The best-docked complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions (like Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant volume) and NPT (constant pressure).

  • Production Run: The simulation is run for a significant period (e.g., 50-200 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds.

Binding Free Energy Calculations

These methods provide a more accurate estimate of binding affinity than docking scores.

  • MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods are popular end-point methods. They are computationally less expensive than methods like free energy perturbation.

  • Calculation: Snapshots are extracted from the stable portion of the MD trajectory. For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand individually.

Data Presentation

Quantitative results from these in silico studies should be summarized in a clear, tabular format for easy comparison.

MetricValueInterpretation
Molecular Docking
Docking Score (kcal/mol)-8.5 (Example)A lower score generally indicates a more favorable binding pose.
Key H-Bond ResiduesGLU-85, LYS-42 (Example)Identifies critical residues for ligand binding.
MD Simulation
RMSD of Ligand (Å)1.5 ± 0.3 (Example)A low and stable RMSD suggests the ligand remains in its binding pocket.
Binding Free Energy
ΔG_bind (MM/PBSA) (kcal/mol)-35.2 ± 4.1 (Example)An estimation of the binding free energy; more negative values indicate higher affinity.

Visualization of Biological Context

Understanding the signaling pathway in which the target protein operates is crucial for interpreting the potential downstream effects of its inhibition. If the target is a kinase like PI3K, its inhibition would affect the PI3K/Akt/mTOR pathway, which is fundamental to cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Conclusion

This guide has outlined a comprehensive in silico strategy to investigate the molecular interactions of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate testable hypotheses about its potential protein targets, binding modes, and affinity. These computational insights are invaluable for guiding further experimental validation and accelerating the drug discovery process.

References

6-(1H-Imidazol-1-yl)pyridin-2-amine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-Imidazol-1-yl)pyridin-2-amine and its core scaffold, imidazopyridine, represent a class of heterocyclic compounds of significant interest in medicinal chemistry. While literature directly pertaining to this compound is limited, the imidazopyridine framework is a well-established pharmacophore found in numerous clinically evaluated and marketed drugs. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of imidazopyridine derivatives, with a focus on their role as kinase inhibitors in oncology. Drawing from a wide range of studies, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The imidazopyridine scaffold is a privileged heterocyclic motif in drug discovery, demonstrating a broad spectrum of biological activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. A significant portion of this research has focused on their utility as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This review will delve into the key aspects of imidazopyridine chemistry and pharmacology, providing a foundational understanding for researchers interested in this compound and related analogues.

Synthesis of the Imidazopyridine Core

The synthesis of the imidazopyridine scaffold can be achieved through various synthetic routes. A common and efficient method is the multicomponent coupling reaction.

General Synthetic Protocol: Multicomponent Coupling Reaction

A range of 6-substituted imidazo[1,2-a]pyridines can be synthesized using a multicomponent coupling reaction.[1] An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyridines involves a one-pot three-component condensation.[2] In this approach, an aryl aldehyde and 2-aminopyridine react to form an in situ generated product, which then undergoes a [4+1] cycloaddition with an isocyanide.[2]

Experimental Protocol:

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine in a suitable solvent (e.g., dioxane), add the corresponding aryl aldehyde, an isocyanide (such as tert-butyl isocyanide), and a catalytic amount of iodine.[2]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.[1][2]

A plausible mechanism for this reaction involves the initial condensation of 2-aminopyridine with an aryl aldehyde to form an imine. This intermediate is then activated by the iodine catalyst, facilitating the nucleophilic addition of the isocyanide, which is followed by cyclization to afford the imidazopyridine core.[2]

Biological Activity and Therapeutic Potential

Imidazopyridine derivatives have been extensively explored for their therapeutic potential, particularly as kinase inhibitors in oncology.

Anticancer Activity

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[3]

One of the most potent compounds in this series, 13k , exhibited submicromolar inhibitory activity against a panel of cancer cell lines and demonstrated a PI3Kα IC50 value of 1.94 nM.[3] Mechanistic studies revealed that compound 13k induces cell cycle arrest at the G2/M phase and promotes apoptosis in HCC827 cells.[3]

Table 1: In Vitro Anticancer Activity of Compound 13k [3]

Cell LineIC50 (μM)
HCC8270.09
H4600.25
A5490.31
HGC-270.43
BGC-8230.38

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kα", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound_13k [label="6-(Imidazo[1,2-a]pyridin-6-yl)\nquinazoline derivative (13k)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC1 -> Cell_Growth [color="#5F6368"]; AKT -> Apoptosis [arrowhead=tee, color="#EA4335"]; Compound_13k -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; } PI3K Signaling Pathway Inhibition.

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in various cancers. A series of triazolopyrazine derivatives featuring an imidazo[1,2-a]pyridine moiety have been developed as highly potent and selective c-Met inhibitors.[4]

Volitinib (compound 28), a prominent example from this series, demonstrated favorable pharmacokinetic properties and significant antitumor activity in a human glioma xenograft model.[4]

Table 2: In Vitro Activity of a c-Met Inhibitor [4]

Compoundc-Met IC50 (nM)
28 (Volitinib) 1.1

// Nodes Start [label="Start:\nSynthesis of\nImidazopyridine\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro\nKinase Assay\n(e.g., c-Met, PI3Kα)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Assay [label="Cell-Based Assays\n(Proliferation, Apoptosis,\nCell Cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Studies [label="Pharmacokinetic\nStudies\n(in vivo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Studies [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead\nOptimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Screening; Screening -> Cell_Assay; Cell_Assay -> PK_Studies; PK_Studies -> Efficacy_Studies; Efficacy_Studies -> End; } Drug Discovery Workflow.

A range of 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against the colon cancer cell lines HT-29 and Caco-2, while exhibiting low toxicity against normal white blood cells.[1] The mechanism of action for these compounds involves the induction of apoptosis, as evidenced by the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[1]

Experimental Protocol: Apoptosis Assay [1]

  • Cell Treatment: HT-29 or Caco-2 cells are treated with the imidazo[1,2-a]pyridine compounds for various time points.

  • Cell Lysis: Cells are harvested and lysed to separate cytosolic and mitochondrial fractions.

  • Western Blotting: The cytosolic fraction is analyzed by Western blotting for the presence of cytochrome c.

  • Caspase Activity Assay: Caspase-3 and -8 activities are measured using colorimetric or fluorometric substrate assays.

Other Therapeutic Applications

The therapeutic potential of imidazopyridine derivatives extends beyond oncology.

  • Neurodegenerative Disorders: Certain imidazole derivatives have been investigated for the treatment of neurodegenerative diseases.[5]

  • Gastrointestinal Diseases: Derivatives of imidazo[1,2-a]pyridine have been patented for their use as medicaments in treating gastrointestinal disorders.[6]

  • MSK-1 Inhibition: A novel series of imidazo[4,5-c]pyridines have been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1), a kinase implicated in inflammatory diseases.[7]

Conclusion

The imidazopyridine scaffold is a versatile and valuable platform for the development of novel therapeutics. While specific data on this compound is not extensively available in the public domain, the broader class of imidazopyridine derivatives has demonstrated significant potential, particularly as kinase inhibitors for the treatment of cancer. The synthetic accessibility and the rich structure-activity relationship data available for this class of compounds provide a strong foundation for the future design and development of new and improved therapeutic agents. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

Methodological & Application

Application Note: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a copper-catalyzed Ullmann-type C-N cross-coupling reaction between 2-amino-6-bromopyridine and imidazole. This method offers a straightforward and efficient route to the desired product, utilizing commercially available and cost-effective reagents. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes based on analogous reactions.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization is of significant interest for the discovery of novel therapeutic agents. The incorporation of an imidazole moiety can modulate the physicochemical properties and biological activity of the parent molecule. The target compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in various disease areas. The described protocol is based on a well-established copper-catalyzed cross-coupling methodology, which is known for its reliability and broad substrate scope.

Reaction Scheme

The synthesis of this compound is accomplished via a copper(I)-catalyzed Ullmann condensation reaction. The reaction proceeds by the coupling of 2-amino-6-bromopyridine with imidazole in the presence of a copper(I) iodide catalyst, a suitable ligand, and a base.

G A 2-Amino-6-bromopyridine C This compound A->C CuI, Ligand, Base Solvent, Heat B Imidazole B->C G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 2-Amino-6-bromopyridine - Imidazole - CuI - K₃PO₄ add_solvent Add Solvent and Ligand: - t-Butanol/2-Propanol - Ethylene Glycol start->add_solvent heat Heat at 110°C (10-24h) add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter extract Wash with Water and Brine filter->extract dry Dry over Na₂SO₄ and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure Product: This compound chromatography->product

Application Notes and Protocols for Imidazo[1,2-a]pyridine-based Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3Kα Kinase Inhibitors in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a class of compounds structurally related to the initially requested 6-(1H-Imidazol-1-yl)pyridin-2-amine. Due to the limited availability of public data on the specific requested compound, this document serves as a representative guide for evaluating similar imidazole-containing kinase inhibitors.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. A novel series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been identified as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[1][2][3][4][5] This document provides a summary of the biological activity of these compounds and detailed protocols for their evaluation in a cancer research setting.

Mechanism of Action

These compounds are designed to target the ATP-binding pocket of the PI3Kα kinase domain, thereby inhibiting its catalytic activity. This leads to a blockage of the downstream signaling cascade, including the phosphorylation of Akt and mTOR, which in turn can induce cell cycle arrest and apoptosis in cancer cells with a dependency on the PI3K pathway.

Data Presentation

Table 1: In Vitro PI3Kα Inhibitory Activity of Compound 13k
CompoundTarget KinaseIC50 (nM)Reference Compound
13kPI3Kα1.94HS-173 (positive control)

Data extracted from a study by Li et al. (2023).[1]

Table 2: Anti-proliferative Activity of Compound 13k against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HCC827Non-Small Cell Lung Cancer0.09
A549Non-Small Cell Lung Cancer0.21
SH-SY5YNeuroblastoma0.35
HELErythroleukemia0.43
MCF-7Breast Cancer0.18

Data extracted from a study by Li et al. (2023).[1]

Experimental Protocols

PI3Kα Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of test compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., Compound 13k) and positive control (e.g., HS-173)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound and positive control in DMSO.

  • In a 384-well plate, add the test compound, PI3Kα enzyme, and kinase buffer.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCC827, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time period (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-(Imidazo[1,2-a]pyridin-6-yl) quinazoline derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism A Compound Synthesis (Imidazo[1,2-a]pyridine-quinazoline) B PI3Kα Enzymatic Assay (Determine IC50) A->B C Cell Viability Assay (MTT) (Determine IC50 on cancer cells) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot Analysis (PI3K/Akt Pathway Modulation) D->G

Caption: Experimental Workflow for Inhibitor Evaluation.

SAR_Logic Scaffold Core Scaffold (Imidazo[1,2-a]pyridine-quinazoline) Modification Chemical Modifications at R1, R2, R3 Scaffold->Modification Screening Biological Screening - PI3Kα Inhibition - Anti-proliferative Activity Modification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Modification Optimization Lead Lead Compound (e.g., 13k) SAR->Lead

Caption: Structure-Activity Relationship (SAR) Logic.

References

Application Notes and Protocols for 6-(1H-Imidazol-1-yl)pyridin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-Imidazol-1-yl)pyridin-2-amine is a small molecule belonging to the class of imidazole and pyridine derivatives, a chemical space rich in kinase inhibitors. Compounds with this scaffold have shown potential as modulators of key cellular signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway. The TGF-β signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis.

These application notes provide a comprehensive overview of the utility of this compound and similar compounds in cell-based assays, with a focus on its potential as an inhibitor of the TGF-β type I receptor kinase (ALK5). The protocols detailed below are designed to enable researchers to effectively evaluate the compound's biological activity and mechanism of action in a cellular context.

Principle of Action: Inhibition of TGF-β/ALK5 Signaling

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes. This compound and its analogs are hypothesized to function as ATP-competitive inhibitors of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking downstream signaling.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Inhibitor This compound Inhibitor->ALK5 Inhibition

Caption: Simplified TGF-β/SMAD Signaling Pathway.

Representative Biological Activities

While specific data for this compound is not extensively published, the following table summarizes the activities of structurally related imidazole- and pyridine-based ALK5 inhibitors in various cell-based assays. This data provides a benchmark for the expected potency of compounds within this chemical class.

Compound Class Assay Type Cell Line Endpoint IC50 / EC50 Reference
Imidazole derivative (EW-7197)3TP-luciferase reporterHaCaTTGF-β induced transcription16.5 nM[1]
Imidazole derivative (EW-7197)3TP-luciferase reporter4T1TGF-β induced transcription12.1 nM[1]
Pyrazole derivative (GW788388)ALK5 kinase assay-ALK5 inhibition18 nM[2]
Pyridine derivative (TP0427736)Smad2/3 phosphorylationA549Inhibition of p-Smad2/38.68 nM[3]
Naphthyridine derivative (RepSox)ALK5 autophosphorylation-Inhibition of ALK5 kinase4 nM[3]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound.

Protocol 1: TGF-β-Induced Reporter Gene Assay

Workflow Diagram:

reporter_assay_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed Seed PAI-1-Luc reporter cells in a 96-well plate treat Pre-treat with This compound seed->treat induce Induce with recombinant TGF-β1 treat->induce lyse Lyse cells and add luciferase substrate induce->lyse read Measure luminescence lyse->read

Caption: Workflow for a TGF-β-induced reporter gene assay.

Materials:

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human TGF-β1

  • This compound (and other test compounds)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Serum Starvation: The next day, gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 1-5 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of inhibition versus compound concentration to determine the IC50 value.

Protocol 2: SMAD2/3 Phosphorylation Assay (Western Blot)

This assay directly assesses the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of ALK5. Inhibition of their phosphorylation is a key indicator of ALK5 inhibition.[7][8]

Workflow Diagram:

western_blot_workflow cluster_prep Cell Culture & Treatment cluster_blot Western Blotting culture Culture cells to 70-80% confluency treat_wb Treat with compound and TGF-β1 culture->treat_wb lyse_wb Lyse cells and quantify protein treat_wb->lyse_wb sds SDS-PAGE lyse_wb->sds transfer Transfer to membrane sds->transfer probe Probe with primary and secondary antibodies transfer->probe detect Detect signal probe->detect

Caption: General workflow for a Western blot assay.

Materials:

  • A cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Complete growth medium

  • Serum-free medium

  • Recombinant human TGF-β1

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 4-6 hours.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with 5 ng/mL of TGF-β1 for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-SMAD2/3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SMAD2/3.

Protocol 3: Cell Viability/Proliferation Assay

TGF-β can have cytostatic effects on many epithelial cell types. This assay can be used to assess if this compound can reverse the anti-proliferative effects of TGF-β.[9][10]

Materials:

  • A TGF-β-sensitive cell line (e.g., Mv1Lu)

  • Complete growth medium

  • Recombinant human TGF-β1

  • This compound

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Clear 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

  • Treatment: The following day, treat the cells with serial dilutions of this compound in the presence or absence of a cytostatic concentration of TGF-β1 (e.g., 1 ng/mL).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Reading: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data to determine the effect of the compound on TGF-β-mediated growth inhibition.

Protocol 4: Immunofluorescence Staining for EMT Markers

TGF-β is a potent inducer of EMT, a process characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., Vimentin, N-cadherin). This assay visualizes these changes at the cellular level.[11][12]

Materials:

  • Epithelial cell line capable of undergoing EMT (e.g., A549, MCF10A)

  • Complete growth medium

  • Recombinant human TGF-β1

  • This compound

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies: anti-E-cadherin, anti-Vimentin

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block the cells with 5% goat serum for 1 hour. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Capture images to document changes in protein expression and localization. Epithelial cells will show strong E-cadherin staining at cell junctions, while mesenchymal cells will exhibit a loss of E-cadherin and an increase in cytoplasmic Vimentin filaments.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the cellular effects of this compound. As a potential inhibitor of the TGF-β/ALK5 signaling pathway, this compound and its analogs hold promise for further investigation in the context of diseases driven by aberrant TGF-β signaling. The described cell-based assays are essential tools for elucidating the compound's mechanism of action, determining its potency and selectivity, and advancing its potential as a therapeutic candidate.

References

Application Notes: 6-(1H-Imidazol-1-yl)pyridin-2-amine as a Potent Inhibitor of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammatory responses, while crucial for host defense, can lead to chronic and acute inflammatory diseases when dysregulated. The Toll-like receptor (TLR) signaling pathway plays a pivotal role in initiating innate immune responses. A key mediator in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that is essential for signal transduction downstream of TLRs and IL-1 receptors. Activation of IRAK4 leads to the phosphorylation of IRAK1, initiating a cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Given its central role, IRAK4 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.

6-(1H-Imidazol-1-yl)pyridin-2-amine is a small molecule inhibitor of IRAK4. Its chemical structure, featuring an imidazole moiety, is common among various kinase inhibitors. This document provides detailed protocols to assess the inhibitory activity of this compound on IRAK4-mediated inflammatory responses in vitro.

Principle of the Method

The inhibitory potential of this compound is evaluated through a series of in vitro assays. The direct inhibition of IRAK4 kinase activity is measured using a biochemical assay. The cellular effects are assessed by treating immune cells (e.g., human peripheral blood mononuclear cells or macrophage-like cell lines) with Lipopolysaccharide (LPS), a potent activator of the TLR4 signaling pathway, in the presence or absence of the inhibitor. The downstream effects on the NF-κB signaling pathway and pro-inflammatory cytokine production are then quantified.

Materials and Reagents

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., THP-1, RAW 264.7)

  • Recombinant human IRAK4 enzyme

  • ATP

  • IRAK4 substrate (e.g., myelin basic protein)

  • Kinase assay buffer

  • ELISA kits for human/murine TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, primary antibodies for p-p65, p65, p-IκBα, IκBα, and β-actin, HRP-conjugated secondary antibodies, ECL substrate)

  • Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, SYBR Green master mix, primers for TNF-α, IL-6, and a housekeeping gene like GAPDH)

Data Presentation

The following tables summarize representative quantitative data for an IRAK4 inhibitor, illustrating the expected outcomes of the described experimental protocols.

Table 1: In Vitro IRAK4 Kinase Inhibition

CompoundIRAK4 IC50 (nM)
This compoundData to be determined
Reference IRAK4 Inhibitor (e.g., PF-06650833)4.9

Table 2: Inhibition of LPS-Induced Cytokine Production in Human PBMCs

Treatment (1 µM)TNF-α Reduction (%)IL-6 Reduction (%)
This compoundData to be determinedData to be determined
Reference IRAK4 Inhibitor85%90%

Table 3: Inhibition of LPS-Induced NF-κB Pathway Activation in THP-1 Cells

Treatment (1 µM)p-p65/p65 Ratio (Fold Change vs. LPS)p-IκBα/IκBα Ratio (Fold Change vs. LPS)
This compoundData to be determinedData to be determined
Reference IRAK4 Inhibitor0.20.3

Experimental Protocols

Protocol 1: In Vitro IRAK4 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on IRAK4 kinase activity.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in kinase assay buffer.

    • Prepare a solution of recombinant human IRAK4 enzyme and its substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the IRAK4 enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., LanthaScreen™) or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Inhibition of LPS-Induced Cytokine Production

This protocol assesses the ability of the compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

  • Cell Culture and Treatment:

    • Culture human PBMCs or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 2 x 105 cells/well.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS for 6 hours (for TNF-α) or 24 hours (for IL-6).

  • Cytokine Quantification (ELISA):

    • Centrifuge the plate and collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-treated DMSO control.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol evaluates the effect of the compound on the phosphorylation of key proteins in the NF-κB signaling pathway.

  • Cell Lysis:

    • Seed THP-1 cells in a 6-well plate and treat with the compound and LPS as described in Protocol 2 for 30 minutes.

    • Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[1][2]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the LPS-stimulated control.

Protocol 4: Quantitative PCR (qPCR) for Inflammatory Gene Expression

This protocol measures the effect of the compound on the mRNA expression of pro-inflammatory genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described in Protocol 2 for 4 hours.

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[3]

  • qPCR:

    • Perform qPCR using SYBR Green master mix with primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).[3]

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-stimulated control.

Visualizations

IRAK4_Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Inhibitor 6-(1H-Imidazol-1-yl) pyridin-2-amine Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Caption: IRAK4 signaling pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_endpoints Endpoint Analysis cell_culture 1. Cell Culture (e.g., PBMCs, THP-1) compound_treatment 2. Pre-treatment with This compound cell_culture->compound_treatment lps_stimulation 3. LPS Stimulation (100 ng/mL) compound_treatment->lps_stimulation elisa Cytokine Quantification (ELISA for TNF-α, IL-6) lps_stimulation->elisa western NF-κB Pathway Analysis (Western Blot for p-p65, p-IκBα) lps_stimulation->western qpcr Gene Expression Analysis (qPCR for TNF-α, IL-6 mRNA) lps_stimulation->qpcr

Caption: Cellular assay workflow.

Logical_Relationship direct_inhibition Direct IRAK4 Kinase Inhibition cellular_activity Cellular Anti-inflammatory Activity direct_inhibition->cellular_activity leads to downstream_effects Inhibition of Downstream Signaling & Gene Expression cellular_activity->downstream_effects is evidenced by

Caption: Logical flow of experimental validation.

References

Application Notes and Protocols for the Purification of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including column chromatography and recrystallization, complete with experimental protocols and data presentation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final drug products. Due to its basic nature, purification can be challenging, often requiring specialized techniques to overcome issues like peak tailing in chromatography. This guide details effective purification strategies to obtain high-purity this compound.

Purification Strategies Overview

The primary methods for purifying this compound and related amino-pyridine derivatives are column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. Both normal-phase and reversed-phase chromatography can be employed. For basic amines like the target compound, modifications to standard procedures are often necessary to achieve good separation.

  • Recrystallization: This technique is suitable for removing small amounts of impurities and can be highly effective for obtaining crystalline material of high purity, provided a suitable solvent is identified.

The logical workflow for the purification of this compound is depicted below.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Further Purification Purity_Analysis->Recrystallization <98% Purity Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product >98% Purity

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes typical quantitative data for the purification of analogous heterocyclic amines using the described techniques. Please note that specific values for this compound may vary depending on the crude sample's impurity profile.

Purification TechniqueStationary/Mobile Phase or SolventTypical PurityTypical RecoveryReference
Normal-Phase Flash Chromatography Silica Gel / 0.5% MeOH in CH₂Cl₂>95%70-85%[1]
Normal-Phase Flash Chromatography Silica Gel / EtOAc:MeOH (10:1)>95%Not Reported[2]
Normal-Phase Flash Chromatography Silica Gel / Hexane:EtOAc (1:4)>95%Not Reported[2]
Recrystallization Ethanol>98%60-80%[3][4]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of this compound. Due to the basic nature of the amine, the addition of a competing base to the mobile phase is recommended to prevent peak tailing and improve separation[5].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (aqueous, ~28%)

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Flash chromatography system with UV detector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. For less soluble material, a small amount of MeOH can be added. Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry pack a suitable size flash chromatography column with silica gel.

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a gradient of methanol in dichloromethane. To mitigate the acidic nature of the silica gel, add a competing base to the mobile phase solvents[5]. For example, prepare stock solutions of 0.5% triethylamine in both DCM and a DCM/MeOH mixture (e.g., 90:10).

  • Equilibration: Equilibrate the packed column with the initial mobile phase (e.g., 100% DCM with 0.5% TEA) until a stable baseline is observed on the UV detector.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Begin the elution with the initial mobile phase. A typical gradient could be from 0% to 10% methanol in dichloromethane (both containing 0.5% TEA) over 20-30 column volumes. The exact gradient will depend on the impurity profile and should be optimized based on thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Alternative Mobile Phases: For different selectivities, systems such as ethyl acetate/hexanes with a competing base can also be effective[2].

Protocol 2: Recrystallization

Recrystallization is an effective final purification step to obtain highly pure, crystalline material. Ethanol has been reported as a suitable solvent for related benzimidazole compounds[3][4].

Materials:

  • Partially purified this compound

  • Ethanol (absolute or 95%)

  • Erhlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the partially purified compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. If the compound does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point of the compound.

Visualization of Key Processes

The following diagram illustrates the interaction between a basic amine and silica gel during normal-phase chromatography and the role of a competing base.

Chromatography_Interaction cluster_no_base Without Competing Base cluster_with_base With Competing Base (e.g., TEA) Silica_Acidic Silica Surface (Acidic Si-OH) Interaction Strong Acid-Base Interaction Silica_Acidic->Interaction Basic_Amine Basic Amine (Analyte) Basic_Amine->Interaction Tailing Peak Tailing & Poor Separation Interaction->Tailing Silica_Neutralized Silica Surface (Neutralized) Competing_Base Competing Base (TEA) Competing_Base->Silica_Neutralized Neutralizes Si-OH Basic_Amine_Elution Basic Amine (Analyte) Good_Elution Normal Elution Basic_Amine_Elution->Good_Elution Sharp_Peak Sharp Peak & Good Separation Good_Elution->Sharp_Peak

Caption: Role of a competing base in normal-phase chromatography of basic amines.

Conclusion

The purification of this compound can be effectively achieved using column chromatography and/or recrystallization. For chromatographic methods, addressing the basicity of the analyte, for instance by using a modified mobile phase or a specialized stationary phase, is crucial for a successful separation. Recrystallization serves as an excellent final polishing step to achieve high purity. The protocols provided herein offer a solid foundation for researchers to develop robust and efficient purification processes for this important pharmaceutical intermediate.

References

Application Notes and Protocols for 6-(1H-Imidazol-1-yl)pyridin-2-amine as a Chemical Probe for p38 MAPK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase (MAPK) p38 is a key enzyme in cellular signaling cascades that respond to inflammatory cytokines and environmental stress.[1][2] The four isoforms of p38 MAPK (α, β, γ, and δ) are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, making its components attractive targets for therapeutic intervention. Chemical probes are essential tools for dissecting the physiological and pathological roles of kinases like p38 MAPK. This document provides detailed application notes and protocols for the characterization and use of 6-(1H-Imidazol-1-yl)pyridin-2-amine as a potential chemical probe for p38 MAPK. While specific quantitative data for this compound is not yet publicly available, the following sections offer a comprehensive guide for its evaluation and application in p38 MAPK research.

Data Presentation

The following tables are templates for summarizing the quantitative data that should be experimentally determined for this compound to validate its use as a chemical probe for p38 MAPK.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Assay Conditions
p38αUser Determinede.g., ADP-Glo Kinase Assay, 10 µM ATP
p38βUser Determinede.g., ADP-Glo Kinase Assay, 10 µM ATP
p38γUser Determinede.g., ADP-Glo Kinase Assay, 10 µM ATP
p38δUser Determinede.g., ADP-Glo Kinase Assay, 10 µM ATP
JNK1User Determinede.g., ADP-Glo Kinase Assay, 10 µM ATP
ERK2User Determinede.g., ADP-Glo Kinase Assay, 10 µM ATP
Other KinasesUser Determinede.g., KinomeScan

Table 2: Cellular Activity and Target Engagement

Assay TypeCell LineEndpointEC50 (nM)
p38 MAPK Phosphorylatione.g., HEK293, HeLaInhibition of p-p38User Determined
Downstream Substrate Phosphorylatione.g., HEK293, HeLaInhibition of p-MK2User Determined
Cellular Thermal Shift Assay (CETSA)e.g., HEK293, HeLaThermal Stabilization of p38User Determined
Cytokine Release Assaye.g., LPS-stimulated PBMCsInhibition of TNF-α releaseUser Determined

Signaling Pathway and Experimental Workflow Diagrams

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 Phosphorylation (Thr180/Tyr182) downstream_kinases Downstream Kinases (e.g., MK2, PRAK) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors probe This compound probe->p38 Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38 MAPK Signaling Pathway and Probe Inhibition.

experimental_workflow start Start: Characterization of This compound biochemical_assay Biochemical Assays (Kinase Activity & Selectivity) start->biochemical_assay cellular_assays Cellular Assays (Target Engagement & Pathway Inhibition) start->cellular_assays functional_assays Functional Assays (e.g., Cytokine Release) start->functional_assays data_analysis Data Analysis & Probe Validation biochemical_assay->data_analysis western_blot Western Blot (p-p38, p-MK2) cellular_assays->western_blot cetsa Cellular Thermal Shift Assay (CETSA) cellular_assays->cetsa western_blot->data_analysis cetsa->data_analysis functional_assays->data_analysis end Validated p38 MAPK Chemical Probe data_analysis->end

References

Application Notes: Evaluating 6-(1H-Imidazol-1-yl)pyridin-2-amine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key focus of current research is the discovery and development of novel small molecules that can mitigate or reverse the pathological processes underlying these conditions. This document provides a detailed framework for the evaluation of 6-(1H-Imidazol-1-yl)pyridin-2-amine , a novel imidazole-pyridine derivative, in preclinical models of neurodegenerative disease.

While specific data for this compound in neurodegenerative models is not yet publicly available, this document outlines a comprehensive, tiered approach to assess its potential therapeutic efficacy. The protocols described are based on established methodologies for screening and characterizing neuroprotective compounds. The proposed mechanism of action for this class of compounds often involves the modulation of key signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.

Hypothesized Mechanism of Action

Based on the structural features of imidazole-pyridine compounds, a potential neuroprotective mechanism of action for this compound could involve the modulation of kinase signaling pathways and the reduction of neuroinflammation. A hypothetical signaling pathway is depicted below.

hypothetical_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, RTK) Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Compound This compound Compound->Kinase_A Activates Ikk IκB Kinase Compound->Ikk Inhibits Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B Activates CREB CREB Kinase_B->CREB Phosphorylates NFkB_complex NF-κB Complex NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocates IkB IκB Ikk->IkB Phosphorylates IkB->NFkB_complex Inhibits Gene_Expression Gene Expression (Survival, Anti-inflammatory) CREB->Gene_Expression Promotes NFkB_nuc->Gene_Expression Promotes (Inflammatory Genes)

Hypothesized neuroprotective signaling pathway for this compound.

Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experimental protocols.

Table 1: In Vitro Neuroprotection and Cytotoxicity

Cell LineNeurotoxic InsultCompound Conc. (µM)% Cell Viability (MTT Assay)IC50 (µM)EC50 (µM)
SH-SY5Y6-OHDA (50 µM)0.165 ± 5\multirow{3}{}{> 50}\multirow{3}{}{2.5}
185 ± 7
1095 ± 4
HT22Glutamate (5 mM)0.160 ± 6\multirow{3}{}{> 50}\multirow{3}{}{3.1}
182 ± 5
1093 ± 8

Data are representative placeholders (Mean ± SD, n=3).

Table 2: In Vivo Efficacy in a Parkinson's Disease Model (6-OHDA Rat Model)

Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (rotations/min)Striatal Dopamine Levels (% of control)TH+ Neuron Count in SNc (% of control)
Vehicle Control-7.5 ± 1.235 ± 840 ± 10
Compound54.2 ± 0.860 ± 1165 ± 9
Compound102.1 ± 0.578 ± 982 ± 7
L-DOPA61.5 ± 0.4N/A42 ± 12

Data are representative placeholders (Mean ± SD, n=8 per group). SNc: Substantia Nigra pars compacta; TH+: Tyrosine Hydroxylase positive.

Experimental Protocols

A tiered approach for evaluating this compound is recommended, starting with in vitro assays and progressing to in vivo models.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vivo Pharmacokinetics & Efficacy cluster_phase3 Phase 3: Data Analysis & Reporting p1_1 Cytotoxicity Assay (e.g., in SH-SY5Y, HT22 cells) p1_2 Neuroprotection Assay (vs. 6-OHDA, Glutamate, Aβ oligomers) p1_1->p1_2 p1_3 Mechanism of Action Studies (e.g., Western Blot for p-Akt, NF-κB) p1_2->p1_3 p2_1 Pharmacokinetic Studies in Mice (Blood-Brain Barrier Penetration) p1_3->p2_1 Lead Compound Selection p2_2 Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesion) p2_1->p2_2 p2_3 Rodent Model of Alzheimer's Disease (e.g., 5xFAD mice) p2_1->p2_3 p3_1 Behavioral Assessments (e.g., Rotational Behavior, Morris Water Maze) p2_2->p3_1 p2_3->p3_1 p3_2 Histological & Biochemical Analysis (e.g., Immunohistochemistry, HPLC) p3_1->p3_2 p3_3 Final Report Generation p3_2->p3_3

Tiered experimental workflow for compound evaluation.
Protocol 1: In Vitro Neuroprotection Assay against 6-Hydroxydopamine (6-OHDA) Toxicity

1.1. Objective: To determine the protective effect of this compound against 6-OHDA-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.

1.2. Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO, stock solution 10 mM)

  • 6-Hydroxydopamine (6-OHDA) (dissolved in saline with 0.02% ascorbic acid)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

1.3. Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Toxicity: Add 6-OHDA to the wells to a final concentration of 50 µM. Do not add 6-OHDA to the control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 value of the compound.

Protocol 2: In Vivo Efficacy in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease

2.1. Objective: To assess the ability of this compound to reverse motor deficits and protect dopaminergic neurons in a unilateral 6-OHDA lesion rat model.

2.2. Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-OHDA

  • Desipramine (to protect noradrenergic neurons)

  • Apomorphine

  • This compound

  • Stereotaxic apparatus

2.3. Procedure:

  • 6-OHDA Lesioning:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes before surgery.

    • Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

  • Post-Lesion Recovery: Allow the animals to recover for 2 weeks. Confirm the lesion by assessing apomorphine-induced rotations (≥7 full rotations per minute).

  • Compound Administration:

    • Divide the lesioned rats into groups (n=8-10 per group): Vehicle control, Compound (e.g., 5 mg/kg and 10 mg/kg, daily i.p. for 4 weeks), and Positive control (e.g., L-DOPA).

  • Behavioral Testing:

    • Perform apomorphine-induced rotation tests weekly to assess the reversal of motor deficits.

  • Post-Mortem Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process for immunohistochemistry to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

    • Analyze striatal tissue using HPLC to measure dopamine and its metabolites.

2.4. Data Analysis: Compare the behavioral scores, TH+ neuron counts, and dopamine levels between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. Successful outcomes in these models would warrant further investigation into its safety profile and more complex disease models.

Application Note: Quantification of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(1H-Imidazol-1-yl)pyridin-2-amine is a heterocyclic amine containing both pyridine and imidazole rings. Compounds with this structural motif are of significant interest in pharmaceutical research and development due to their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as in bulk drug substance, formulated products, or biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring safety and efficacy. This document outlines robust and reliable analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges and Method Selection

The polar nature of the primary amine and the imidazole group, combined with the aromatic pyridine ring, presents a unique analytical profile. Method development should focus on achieving good chromatographic peak shape, retention, and selectivity.

  • HPLC-UV: This technique is widely accessible and provides a reliable method for quantification in simpler matrices like bulk materials and pharmaceutical formulations. The chromophoric nature of the pyridine and imidazole rings allows for sensitive UV detection.

  • LC-MS/MS: For complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior selectivity and sensitivity.[1] It minimizes interferences from matrix components, allowing for accurate quantification at low concentrations.

Experimental Workflows & Method Validation

A typical analytical workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The validation of these methods is performed according to ICH guidelines to ensure they are fit for purpose.

G cluster_0 Workflow for Quantification Sample Sample Receipt (Bulk Drug / Plasma) Prep Sample Preparation (Dilution / Extraction) Sample->Prep Weighing & Dissolution Analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) Prep->Analysis Injection Data Data Acquisition & Processing Analysis->Data Detection Report Quantification & Reporting Data->Report Integration & Calculation

Caption: General experimental workflow for the quantification of this compound.

The relationship between different validation parameters ensures the reliability of the analytical method.

G Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Specificity Specificity Validation->Specificity Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Accuracy->Precision Linearity->Limits

Caption: Key parameters in analytical method validation.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the proposed analytical methods. These values are representative and may vary based on instrumentation and matrix.

Table 1: HPLC-UV Method Performance

Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.999 0.9995
Range 80-120% of target conc. 1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (% RSD) ≤ 2.0% < 1.5%
Limit of Detection (LOD) S/N ≥ 3 0.2 µg/mL

| Limit of Quantification (LOQ)| S/N ≥ 10 | 0.7 µg/mL |

Table 2: LC-MS/MS Method Performance

Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.995 0.998
Range - 0.1 - 50 ng/mL[1][2]
Accuracy (% Recovery) 85.0 - 115.0% 92.7 - 108.4%
Precision (% RSD) ≤ 15.0% < 10.0%
Limit of Detection (LOD) S/N ≥ 3 0.03 ng/mL

| Limit of Quantification (LOQ)| S/N ≥ 10 | 0.1 ng/mL |

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is suitable for the quantification of this compound in bulk powder or simple pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Sample Preparation

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample powder equivalent to 10 mg of the active ingredient and dissolve in 10 mL of methanol. Dilute further with the mobile phase to fall within the calibration range.

3. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution as follows:

    Time (min) %A %B
    0.0 95 5
    10.0 50 50
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm. The pyridine ring exhibits strong absorbance around this wavelength.[3]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solutions using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in human plasma.

1. Materials and Reagents

  • All reagents from Protocol 1, but of LC-MS grade.

  • Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled version of the analyte or a related imidazole-pyridine derivative.

  • Methyl-tert-butyl ether (MTBE) for extraction.[1]

2. Standard and Sample Preparation

  • Plasma Sample Pre-treatment (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 50 µL of 1M NaOH to basify the sample.

    • Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Calibration Standards: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte (ranging from 0.1 to 50 ng/mL) and process them as described above.

3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro or Agilent 6470A).

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    3.0 40 60
    3.5 5 95
    4.5 5 95
    4.6 98 2

    | 5.5 | 98 | 2 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM):

    • Analyte: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion).

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

4. Data Analysis

  • Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration in unknown samples from the calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are transition metal-catalyzed cross-coupling reactions. These include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the coupling of an amine with an aryl halide.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally starts with 2-amino-6-halopyridine (e.g., 2-amino-6-chloropyridine or 2-amino-6-bromopyridine) and imidazole.

Q3: I am getting a low yield. What are the initial parameters I should investigate?

A3: Low yields can often be attributed to several factors. Start by examining the choice of catalyst, ligand, base, solvent, and reaction temperature. The purity of starting materials and the exclusion of oxygen and moisture are also critical.

Q4: Are there any known side reactions to be aware of?

A4: Yes, potential side reactions include hydrodehalogenation of the pyridine starting material, homocoupling of the starting materials, and in the case of the Buchwald-Hartwig reaction, β-hydride elimination can lead to undesired byproducts.[1]

Q5: How can I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is active (e.g., use a fresh batch). For Buchwald-Hartwig, ensure the Pd(0) species is generated in situ if using a Pd(II) precatalyst.
Inappropriate ligandThe choice of phosphine ligand is crucial for the Buchwald-Hartwig reaction. For electron-rich pyridines, bulky, electron-rich ligands like XPhos or SPhos can be effective.
Incorrect baseThe strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.
Low reaction temperatureCross-coupling reactions often require elevated temperatures. Ensure the reaction is heated to the optimal temperature for the specific catalyst-ligand system being used.
Formation of Impurities Presence of oxygen or moisturePerform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Side reactions (e.g., hydrodehalogenation)Optimize the reaction conditions, such as lowering the temperature or changing the ligand, to disfavor side reactions.
Difficulty in Product Isolation Product is too polar or non-polar for the chosen chromatography conditionsAdjust the solvent system for column chromatography. A gradient elution might be necessary to separate the product from starting materials and byproducts.
Product co-elutes with impuritiesConsider alternative purification methods such as recrystallization or preparative HPLC.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on analogous reactions reported in the literature. Please note that yields can vary significantly based on the specific substrate and reaction conditions.

Method Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Buchwald-Hartwig AminationPd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100-11060-85
Buchwald-Hartwig AminationPd(OAc)₂BINAPNaOtBuToluene90-10055-75
Ullmann CondensationCuIL-prolineK₂CO₃DMSO120-14040-60
Ullmann CondensationCuI1,10-PhenanthrolineCs₂CO₃DMF130-15045-65

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 2-Amino-6-chloropyridine

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-6-chloropyridine (1.0 eq), imidazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK end_bad Further Investigation Needed check_reagents->end_bad Impure Reagents optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct check_conditions->end_bad Incorrect Conditions optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp purification_issue Investigate Purification Step optimize_temp->purification_issue end_good Yield Improved optimize_temp->end_good Yield Improves purification_issue->end_good Purification Optimized purification_issue->end_bad Product Loss During Purification

Caption: A flowchart for troubleshooting low yield in the synthesis.

Potential Biological Signaling Pathway

Given that many imidazopyridine derivatives are known to be kinase inhibitors, this compound may potentially inhibit signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Potential Inhibition

Caption: A potential signaling pathway inhibited by the target compound.

References

Troubleshooting 6-(1H-Imidazol-1-yl)pyridin-2-amine reaction side products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for the synthesis of this compound are transition metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine.[1][2][3] In this case, it would involve the coupling of a 6-halopyridin-2-amine (e.g., 6-chloro- or 6-bromopyridin-2-amine) with imidazole.

  • Ullmann Condensation (Copper-Catalyzed N-Arylation): This is a classical method that uses a copper catalyst to promote the N-arylation of imidazoles with aryl halides. While it often requires harsher conditions than the Buchwald-Hartwig reaction, modern advancements have led to milder protocols.

Q2: What are the most likely side products in the synthesis of this compound?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • Hydrodehalogenation of the starting material: The halo-substituent on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-aminopyridine. This is a known side reaction in Buchwald-Hartwig aminations.[1]

  • Dimerization of the starting material: The 2-aminopyridine starting material can undergo self-coupling to form a bipyridine dimer.

  • Double arylation of imidazole: If the reaction conditions are not carefully controlled, a second pyridine ring can attach to the imidazole, leading to a bis(pyridin-2-yl)imidazolium salt.

  • Reaction with solvent: In some cases, the solvent can participate in side reactions, especially at elevated temperatures.

Q3: My reaction is not proceeding to completion. What are the possible reasons?

A3: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: The palladium or copper catalyst can become deactivated over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by thermal decomposition at high temperatures.

  • Insufficiently strong base: The base plays a crucial role in the catalytic cycle. If the base is not strong enough to deprotonate the imidazole or the amine, the reaction will be slow or may not proceed at all.

  • Poor quality of reagents or solvent: The presence of water or other impurities can interfere with the catalytic cycle. Ensure that all reagents and solvents are of high purity and are properly dried and degassed.

  • Incorrect reaction temperature: The optimal temperature for the coupling reaction will depend on the specific catalyst, ligand, and substrates being used. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to catalyst decomposition and increased side product formation.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using column chromatography on silica gel. A gradient of a polar solvent (like methanol or ethyl acetate) in a nonpolar solvent (like dichloromethane or hexanes) is commonly used to elute the product. The exact conditions will depend on the polarity of the side products. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive CatalystUse a fresh batch of catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper handling and storage of the catalyst under an inert atmosphere.
Inappropriate LigandThe choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.
Weak BaseSwitch to a stronger base. For Buchwald-Hartwig reactions, common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3). For Ullmann-type reactions, potassium carbonate (K2CO3) or cesium carbonate are often used.
Impure Reagents/SolventsUse high-purity, anhydrous, and degassed solvents. Purify starting materials if necessary.
Incorrect TemperatureOptimize the reaction temperature. Start with a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Problem 2: Significant Formation of Side Products
Side Product Possible Cause Suggested Solution
2-Aminopyridine (Hydrodehalogenation) High reaction temperature; Presence of a hydride source (e.g., from the solvent or base); Inefficient oxidative addition or reductive elimination.Lower the reaction temperature. Use a well-defined pre-catalyst to ensure efficient formation of the active catalytic species. Screen different ligands that can promote faster reductive elimination.
Bipyridine Dimer High catalyst loading; High concentration of the 2-aminopyridine starting material.Reduce the catalyst loading. Add the 2-aminopyridine starting material slowly to the reaction mixture to maintain a low concentration.
Bis(pyridin-2-yl)imidazolium Salt High temperature; Long reaction time; Excess of the 6-halopyridin-2-amine starting material.Use a 1:1 stoichiometry of the reactants or a slight excess of imidazole. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on related literature for N-arylation of aminopyridines. Please note that these are general guidelines and optimization may be required for your specific setup.

Reaction Type Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, or BrettPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-11060-90
Ullmann-typeCuI or Cu(OAc)₂1,10-Phenanthroline or ProlineK₂CO₃ or Cs₂CO₃DMF or DMSO100-14050-80

Experimental Protocols

A detailed experimental protocol for the Buchwald-Hartwig amination is provided below.

Synthesis of this compound

Materials:

  • 6-Chloropyridin-2-amine

  • Imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add 6-chloropyridin-2-amine (1.0 mmol), imidazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as the final product.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Reaction Outcome Analysis low_yield Low or No Product start->low_yield Incomplete Conversion side_products Major Side Products Observed start->side_products Impure Product success Successful Synthesis start->success High Yield & Purity check_catalyst Check Catalyst/Ligand Activity low_yield->check_catalyst check_base Evaluate Base Strength/Purity low_yield->check_base check_reagents Verify Reagent/Solvent Quality low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp hydrodehalogenation Hydrodehalogenation Product (2-aminopyridine) side_products->hydrodehalogenation dimerization Dimerization of Starting Material side_products->dimerization double_arylation Double Arylation of Imidazole side_products->double_arylation solution_catalyst Use Fresh Catalyst/Pre-catalyst Screen Ligands check_catalyst->solution_catalyst solution_base Use Stronger/Drier Base check_base->solution_base solution_reagents Purify/Dry Reagents & Solvents check_reagents->solution_reagents solution_temp Lower or Optimize Temperature optimize_temp->solution_temp hydrodehalogenation->solution_temp solution_dimer Lower Catalyst Loading Slow Addition of Amine dimerization->solution_dimer solution_arylation Adjust Stoichiometry Monitor Reaction Time double_arylation->solution_arylation

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction Signaling Pathway (Buchwald-Hartwig Amination)

This diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle for the synthesis of this compound.

BuchwaldHartwigCycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + 6-Halopyridin-2-amine pd_complex [(Pyridinyl)Pd(II)(L_n)X] oxidative_addition->pd_complex ligand_exchange Ligand Exchange with Imidazole pd_complex->ligand_exchange pd_imidazole_complex [(Pyridinyl)Pd(II)(L_n)(Imidazole)]^+X^- ligand_exchange->pd_imidazole_complex + Imidazole deprotonation Deprotonation by Base pd_imidazole_complex->deprotonation + Base pd_amido_complex [(Pyridinyl)Pd(II)(L_n)(Imidazolide)] deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product This compound reductive_elimination->product start_materials 6-Halopyridin-2-amine + Imidazole

Caption: Simplified Buchwald-Hartwig catalytic cycle for the N-arylation of imidazole.

References

Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine. The following sections detail experimental protocols, address common issues, and offer data-driven guidance for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction). Both methods involve the cross-coupling of an appropriate 6-halopyridin-2-amine (e.g., 6-bromo- or 6-chloropyridin-2-amine) with imidazole.

Q2: Which starting halopyridine is recommended?

A2: While 6-chloropyridin-2-amine is less expensive, 6-bromopyridin-2-amine is generally more reactive in both Ullmann and Buchwald-Hartwig couplings, often leading to higher yields and shorter reaction times. The choice may depend on the specific catalytic system and cost considerations.

Q3: How does the choice of catalyst (copper vs. palladium) affect the reaction?

A3: Copper catalysts (Ullmann) are more traditional, less expensive, and often effective for this transformation. However, these reactions can require higher temperatures. Palladium catalysts (Buchwald-Hartwig) are often more efficient at lower temperatures and may offer a broader substrate scope and functional group tolerance, but they are more expensive.

Q4: What is the role of the base in these reactions?

A4: A base is crucial for deprotonating the imidazole, making it a more potent nucleophile to attack the halopyridine. The choice of base can significantly impact the reaction yield and rate. Strong, non-nucleophilic bases are typically preferred.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

Two primary protocols for the synthesis of this compound are provided below, based on the Ullmann condensation and Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation (Copper-Catalyzed)

This protocol outlines the synthesis using a copper(I) iodide catalyst.

Materials:

  • 6-Bromopyridin-2-amine

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromopyridin-2-amine (1.0 equiv), imidazole (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add copper(I) iodide (0.1 equiv) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol describes the synthesis using a palladium catalyst and a phosphine ligand.

Materials:

  • 6-Bromopyridin-2-amine

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry reaction flask.

  • Add dry toluene to the flask and stir for 10 minutes to form the catalyst complex.

  • Add 6-bromopyridin-2-amine (1.0 equiv), imidazole (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Ullmann Condensation Reaction Parameters

ParameterValue
Starting Material 6-Bromopyridin-2-amine
Catalyst Copper(I) iodide (CuI)
Ligand None (or 1,10-phenanthroline)
Base Potassium carbonate (K₂CO₃)
Solvent DMF or Dioxane
Temperature 110-140 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

Table 2: Buchwald-Hartwig Amination Reaction Parameters

ParameterValue
Starting Material 6-Bromopyridin-2-amine
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos, BINAP, or similar
Base Sodium tert-butoxide (NaOtBu) or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 8-16 hours
Typical Yield 75-95%

Troubleshooting Guides

Ullmann Condensation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of solvent or reagents. 4. Nucleophilicity of imidazole is too low.1. Use fresh, high-purity CuI. 2. Increase the reaction temperature to 130-140 °C. 3. Use anhydrous DMF and ensure reagents are dry. 4. Consider using a stronger base like potassium phosphate (K₃PO₄).
Formation of Side Products 1. Homocoupling of 6-bromopyridin-2-amine. 2. Decomposition of starting materials or product at high temperatures.1. Add a ligand such as 1,10-phenanthroline to suppress homocoupling. 2. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Residual copper catalyst in the product. 2. Similar polarity of starting material and product.1. Wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper salts. 2. Optimize the eluent system for column chromatography; a gradient elution may be necessary.
Buchwald-Hartwig Amination Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Catalyst deactivation. 2. Inefficient ligand. 3. Inappropriate base.1. Ensure strictly anaerobic conditions. Use degassed solvents. 2. Screen different phosphine ligands (e.g., RuPhos, SPhos). 3. Try a different base such as cesium carbonate (Cs₂CO₃).
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance.1. Increase the reaction time or temperature moderately. 2. If using a sterically hindered substrate, a more active catalyst/ligand system may be required.
Hydrodehalogenation of Starting Material 1. Presence of water or other proton sources. 2. Side reaction of the catalytic cycle.1. Use anhydrous solvents and reagents. 2. Adjust the ligand-to-palladium ratio.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic methods.

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 6-Bromopyridin-2-amine, Imidazole, K₂CO₃ B Add Catalyst: CuI A->B C Add Solvent: Anhydrous DMF B->C D Heat and Stir (110-120 °C, 12-24h) C->D E Cool and Dilute (EtOAc, Water) D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Final Product: This compound H->I

Caption: Workflow for Ullmann Condensation.

Buchwald_Hartwig_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd₂(dba)₃ and Xantphos B Add Toluene and Stir A->B C Add Reactants: 6-Bromopyridin-2-amine, Imidazole, NaOtBu B->C D Heat and Stir (90-100 °C, 8-16h) C->D E Quench with NH₄Cl(aq) D->E F Extraction with EtOAc E->F G Drying and Concentration F->G H Column Chromatography G->H I Final Product: This compound H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Technical Support Center: Overcoming Poor Solubility of 6-(1H-Imidazol-1-yl)pyridin-2-amine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-(1H-Imidazol-1-yl)pyridin-2-amine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The structure of this compound contains both a pyridine and an imidazole ring. While the amine and imidazole functionalities can be protonated to increase solubility in acidic solutions, the overall molecule has a relatively rigid, aromatic structure that can lead to poor solubility in neutral aqueous solutions.[1][2] The imidazole ring is amphoteric, acting as both a weak acid and a weak base.[2]

Q2: What is the first step I should take if I observe precipitation of my compound in an assay?

A2: The first step is to confirm that the observed precipitate is indeed your compound. Once confirmed, a systematic approach to improving solubility should be undertaken, starting with simple methods like pH adjustment and the use of co-solvents before moving to more complex formulation strategies. It is crucial to ensure that any method used does not interfere with the assay itself.[3][4]

Q3: How can I determine the kinetic versus thermodynamic solubility of my compound?

A3: Kinetic solubility is typically measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[5] This mimics the conditions of many biological assays.[5] Thermodynamic solubility is the equilibrium concentration of the compound in a saturated solution and is determined by incubating the solid compound in the buffer for an extended period (e.g., 24 hours) to reach equilibrium.[5]

Troubleshooting Guide: Compound Precipitation in Assays

If you are experiencing precipitation of this compound in your assay, follow this troubleshooting guide.

Step 1: Initial Assessment and Basic Adjustments

Begin with simple and readily available methods to see if the solubility issue can be resolved without significant changes to your experimental setup.

  • pH Modification: The imidazole and pyridine moieties in the compound are basic.[1] Lowering the pH of your assay buffer may protonate these groups and increase solubility.

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility.[6][7]

Experimental Protocols

Protocol 1: Solubility Determination using a Solvent-Shift Method (Kinetic Solubility)

This method is suitable for a high-throughput assessment of kinetic solubility.[8][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add the DMSO stock solutions to your aqueous assay buffer in a 96-well plate. The final DMSO concentration should ideally be kept below 1% to minimize its effect on the assay.

  • Incubation and Observation: Incubate the plate at the assay temperature for a set period (e.g., 2 hours). Visually inspect for precipitation or use a plate reader to measure light scattering.

  • Quantification: After incubation, filter or centrifuge the plate to remove any precipitate. Analyze the supernatant using HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Solubilization Strategies at a Glance

The following table summarizes various strategies to overcome poor solubility. The suitability of each method depends on the specific assay requirements.

StrategyMechanism of ActionAdvantagesDisadvantagesAssay Compatibility
pH Adjustment Increases ionization of the compound.[6][7]Simple, cost-effective.Can alter assay conditions and protein activity.Dependent on assay's pH tolerance.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the solvent.[6]Easy to implement, effective for many compounds.Can interfere with enzyme activity and cell viability at higher concentrations.Generally compatible at low concentrations (<1%).
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that encapsulate the hydrophobic compound.[10][11]Effective at low concentrations.Can denature proteins and disrupt cell membranes.Compatible with some biochemical assays, but generally not with cell-based assays.[12]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with the compound, shielding it from the aqueous environment.[7][13]Generally biocompatible, can improve stability.[7]Can be expensive, may alter the free concentration of the compound.[14]Good for many assay types, including cell-based and in vivo studies.
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a lipid carrier.[15]Can significantly increase bioavailability.Complex formulations, may interfere with assays.More suitable for in vivo studies than in vitro assays.
Amorphous Solid Dispersions The crystalline compound is converted to a higher-energy amorphous state within a polymer matrix.[15]Enhances both solubility and dissolution rate.Requires specialized formulation expertise.Primarily used for oral drug delivery formulations.

Visualizing Experimental Workflows and Decision Making

Troubleshooting Workflow for Compound Precipitation

This diagram outlines a step-by-step process for addressing compound precipitation in an assay.

G A Precipitation Observed in Assay B Verify Precipitate is the Compound A->B C Is the compound the precipitate? B->C D Yes C->D Yes E No C->E No G Attempt Basic Solubilization D->G F Investigate other assay components E->F H pH Adjustment G->H I Co-solvent Addition G->I J Did solubility improve? H->J I->J K Yes J->K Yes L No J->L No M Proceed with Modified Assay Conditions K->M N Attempt Advanced Solubilization L->N O Cyclodextrins N->O P Surfactants (for biochemical assays) N->P Q Re-evaluate Compound Suitability O->Q P->Q G cluster_0 Assay Type cluster_1 Recommended Strategies A Biochemical Assay D pH Adjustment Co-solvents Surfactants Cyclodextrins A->D B Cell-Based Assay E pH Adjustment (within physiological range) Co-solvents (<1%) Cyclodextrins B->E C In Vivo Study F Cyclodextrins Lipid-Based Formulations Amorphous Solid Dispersions C->F

References

6-(1H-Imidazol-1-yl)pyridin-2-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues and degradation products of 6-(1H-Imidazol-1-yl)pyridin-2-amine. The information is based on the general chemistry of aminopyridines and imidazoles, providing a framework for troubleshooting and further investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

  • Oxidative Degradation: The presence of oxygen, especially when combined with heat or light, can lead to the formation of oxides or other degradation products. Amines are known to undergo oxidative degradation.

  • Thermal Degradation: High temperatures during storage or in experimental protocols can cause decomposition. Thermal degradation is a known issue for amine-based compounds.

  • Hydrolytic Degradation: Although generally stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures could potentially lead to the hydrolysis of the imidazole or aminopyridine ring.

  • Photodegradation: Exposure to UV or visible light can induce degradation in some heterocyclic compounds. It is advisable to store the compound in a light-protected container.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] A supplier of this compound recommends storage at 2-8°C, sealed in a dry environment.[2] Avoid direct sunlight and store away from strong oxidizing agents.[1]

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

The appearance of unexpected peaks in your chromatogram could indicate the presence of impurities from the synthesis or degradation products. To troubleshoot this, consider the following:

  • Analyze a freshly prepared sample: This will help you determine if the impurity was present initially or formed over time.

  • Review your experimental conditions: High temperatures, extreme pH, or the presence of oxidizing agents in your mobile phase or sample matrix could be causing degradation.

  • Perform a forced degradation study: Intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and their retention times.[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (cool, dry, dark). 2. Prepare fresh solutions for each experiment. 3. Perform a stability-indicating HPLC method to assess the purity of your stock.
Color change in the solid compound or solutions. Possible oxidation or degradation.1. Discard the discolored material. 2. Obtain a fresh batch of the compound. 3. Store the new batch under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation.
Formation of precipitates in solution. The compound or its degradation products may have low solubility in the chosen solvent.1. Try a different solvent or a co-solvent system. 2. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. 3. Filter the solution before use if a precipitate is present.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.[4]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.[4]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the solvent to the stock solution concentration.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 1.2 million lux hours).[4]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector.

    • Use a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid base Base Hydrolysis (1N NaOH, 80°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc RP-HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS Identification hplc->lcms

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, general degradation mechanisms for related amine compounds can be proposed.[5]

Potential Degradation Logic

Degradation_Logic cluster_stressors Stressors cluster_products Potential Degradation Products compound This compound oxidation_prod Oxidized Products (e.g., N-oxides) compound->oxidation_prod Degradation hydrolysis_prod Hydrolysis Products (Ring Opening) compound->hydrolysis_prod Degradation polymeric_prod Polymeric Products compound->polymeric_prod Degradation heat Heat heat->oxidation_prod heat->polymeric_prod light Light light->oxidation_prod light->polymeric_prod oxygen Oxygen oxygen->oxidation_prod acid_base Acid/Base acid_base->hydrolysis_prod

Caption: Potential degradation pathways.

Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate how results could be presented.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
1N HCl, 80°C, 24h 15%2177.1
1N NaOH, 80°C, 24h 5%1177.1
3% H2O2, RT, 24h 30%3176.1
Heat, 105°C, 24h <2%0-
UV/Vis Light 10%2161.2

Note: This data is illustrative and not based on experimental results for this compound.

For further assistance, please consult the relevant safety data sheets and consider performing detailed analytical studies to confirm the stability of this compound under your specific experimental conditions.

References

Technical Support Center: Purification of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 6-(1H-Imidazol-1-yl)pyridin-2-amine, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting point for purifying crude this compound?

A: The initial step should always be a preliminary purity assessment. Before attempting large-scale purification, analyze the crude product using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the number of impurities and determine the best purification strategy. A simple workup, such as an aqueous wash or extraction with a solvent like ethyl acetate, can often remove inorganic salts and highly polar starting materials.

Q2: How do I choose between column chromatography and recrystallization for purification?

A: The choice depends on the nature and quantity of impurities.

  • Column Chromatography is ideal for separating the target compound from impurities with different polarities, especially when multiple impurities are present. It is the most versatile method for achieving high purity.

  • Recrystallization is effective if the crude product is relatively pure (>90%) and a suitable solvent system can be found that dissolves the compound when hot but allows it to crystallize upon cooling, leaving impurities behind in the solution. This method is often simpler and more scalable than chromatography.

Q3: My compound is not crystallizing during recrystallization. What troubleshooting steps can I take?

A: If crystallization fails, consider the following:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.

  • Change Solvent System: The current solvent may be too good a solvent. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

  • Cool Slowly: Rapid cooling can lead to oiling out rather than crystallization. Allow the flask to cool to room temperature first, then transfer it to a refrigerator or ice bath.

Q4: I am seeing persistent impurities after flash column chromatography. How can I improve the separation?

A: To enhance separation during column chromatography:

  • Optimize the Mobile Phase: If impurities are eluting too close to your product, adjust the solvent polarity. For normal-phase silica gel, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture) to increase the retention time and improve separation.

  • Use a Different Adsorbent: If silica gel is ineffective, consider using alumina (basic or neutral) or a reverse-phase C18 silica, which separates compounds based on different principles.

  • Check for Co-elution: Some impurities may have very similar polarities to the target compound. In such cases, a secondary purification step like preparative HPLC or recrystallization of the column fractions may be necessary.

Q5: What are potential sources of low yield after purification?

A: Low recovery can result from several factors:

  • Product Loss on the Column: Highly polar compounds can sometimes bind irreversibly to silica gel.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to elute all the product.

  • Decomposition: The compound may be unstable on silica gel. Running the column quickly and using a less acidic, deactivated silica gel can mitigate this.

  • Transfer Losses: Be meticulous during transfers between flasks and during solvent evaporation to minimize physical loss of the product.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard method for purifying nitrogen-containing heterocyclic compounds.

  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (aim for a product Rf of ~0.3). A common starting point is a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM).

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using the chosen mobile phase as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Gradually increase the polarity if necessary to speed up elution of the target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This method is suitable for final purification when the product is already of moderate to high purity.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize common solvent systems used for the purification of similar N-heterocyclic compounds, which can serve as a starting point for protocol optimization.

Table 1: Recommended Solvent Systems for Column Chromatography

AdsorbentMobile Phase SystemPolarityTypical Application
Silica GelDichloromethane (DCM) / Methanol (MeOH)HighEffective for separating polar compounds. Start with 1% MeOH and increase gradient up to 10%.
Silica GelEthyl Acetate (EtOAc) / HexanesMediumGood for less polar impurities. Start with 20% EtOAc and increase as needed.
Alumina (Neutral)Dichloromethane (DCM) / Ethyl Acetate (EtOAc)MediumUseful if the compound is sensitive to the acidic nature of silica gel.

Table 2: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)Properties and Use Cases
Ethanol (EtOH)78Good general-purpose solvent for polar compounds.
Methanol (MeOH)65Similar to ethanol but may be too strong a solvent for some compounds.[1]
Ethyl Acetate (EtOAc)77A moderately polar solvent, often used in combination with an anti-solvent like hexanes.
Acetonitrile (MeCN)82A polar aprotic solvent that can be effective when others fail.

Visualized Workflows and Logic

The following diagrams illustrate the general purification workflow and a troubleshooting guide for common issues.

PurificationWorkflow Crude Crude Product Analysis Purity Assessment (TLC, LC-MS) Crude->Analysis Decision Choose Method Analysis->Decision Chroma Column Chromatography Decision->Chroma Multiple Impurities Recryst Recrystallization Decision->Recryst >90% Pure Fractions Collect & Analyze Fractions Chroma->Fractions Crystals Isolate & Dry Crystals Recryst->Crystals FinalQC Final Purity Check (NMR, LC-MS, mp) Fractions->FinalQC Crystals->FinalQC Pure Pure Product FinalQC->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingPurity Start Problem: Low Purity After First Pass Purification CheckTLC Analyze by TLC Start->CheckTLC MultiSpot Multiple Spots / Streaking CheckTLC->MultiSpot Yes SingleImp Single Major Impurity CheckTLC->SingleImp No ActionChroma Refine Chromatography MultiSpot->ActionChroma ActionRecryst Attempt Recrystallization SingleImp->ActionRecryst Solvent Adjust Mobile Phase Polarity ActionChroma->Solvent Adsorbent Change Adsorbent (e.g., Alumina, C18) ActionChroma->Adsorbent PrepHPLC Consider Preparative HPLC ActionChroma->PrepHPLC If still impure Solvent2 Screen for New Recrystallization Solvent ActionRecryst->Solvent2 ActionRecryst->PrepHPLC If fails

Caption: Troubleshooting guide for addressing low purity after an initial purification attempt.

References

Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no product yield. 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Use a fresh batch of catalyst and handle it under an inert atmosphere. 2. Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress by TLC or LC-MS. 3. Ensure the purity of starting materials using techniques like NMR or melting point analysis. 4. Carefully check the molar ratios of your reactants.
SYN-002 Formation of significant impurities. 1. Side Reactions: High temperatures can lead to the formation of undesired side products. 2. Presence of Water or Oxygen: The reaction may be sensitive to moisture and air. 3. Cross-Contamination: Residual impurities from previous reactions in the glassware.1. Optimize the reaction temperature to minimize side reactions. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 3. Ensure all glassware is thoroughly cleaned and dried before use.
PUR-001 Difficulty in purifying the final product. 1. Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. 2. Product Instability: The product may be degrading on the silica gel column. 3. Inappropriate Solvent System: The chosen solvent system for chromatography may not be optimal.1. Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Recrystallization from a suitable solvent can also be effective.[1] 2. Deactivate the silica gel with a small amount of triethylamine before use. 3. Screen a range of solvent systems with varying polarities.
SCL-001 Reaction does not scale up effectively. 1. Inefficient Heat Transfer: In larger reaction vessels, localized overheating can occur, leading to side product formation. 2. Poor Mixing: Inadequate agitation can result in a non-homogeneous reaction mixture. 3. Exothermic Reaction: The reaction may be more exothermic on a larger scale, posing a safety risk.1. Use a jacketed reactor with controlled heating and cooling. Add reagents portion-wise to control the reaction rate. 2. Use an overhead stirrer for efficient mixing in larger flasks. 3. Perform a safety assessment before scaling up. Consider a slow addition of one of the reactants to control the exotherm.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route for this compound?

A common approach is the nucleophilic aromatic substitution (SNAr) reaction of 2-amino-6-chloropyridine with imidazole in the presence of a base and a suitable solvent.

2. What are the recommended catalysts for this synthesis?

While some SNAr reactions can proceed without a catalyst, copper-based catalysts, such as copper(I) iodide (CuI) with a ligand like L-proline, can be employed to improve the reaction rate and yield, especially if less reactive aryl halides are used.

3. Which solvents are suitable for this reaction?

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used due to their ability to dissolve the reactants and facilitate the SNAr reaction.

4. How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the visualization of the consumption of starting materials and the formation of the product.

5. What are the typical purification methods for the final product?

The product is often purified by flash column chromatography on silica gel.[2][3] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-chloropyridine

  • Imidazole

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Visualizations

Synthetic Pathway

Synthesis_Pathway reactant1 2-amino-6-chloropyridine reactant1->intermediate reactant2 Imidazole reactant2->intermediate base K2CO3 base->intermediate solvent DMF, 120 °C product This compound intermediate->product SNAг

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow start Low Product Yield check_sm Check Starting Material Purity (NMR, MP) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Time) sm_ok->check_conditions Yes purify_sm->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature and Time conditions_ok->optimize_conditions No check_reagents Verify Reagent Stoichiometry and Catalyst Activity conditions_ok->check_reagents Yes optimize_conditions->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh_reagents Use Fresh Reagents and Check Stoichiometry reagents_ok->use_fresh_reagents No end Improved Yield reagents_ok->end Yes use_fresh_reagents->end

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reactions

Side_Reactions reactant1 2-amino-6-chloropyridine product Desired Product reactant1->product side_product1 Di-substituted Pyridine reactant1->side_product1 Excess Imidazole side_product2 Regioisomer reactant1->side_product2 Alternative Nucleophilic Attack reactant2 Imidazole reactant2->product

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Enhancing the Bioavailability of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of 6-(1H-Imidazol-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for this compound?

Q2: How can I classify this compound according to the Biopharmaceutical Classification System (BCS)?

A2: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[10][11][12][13][14] To classify your compound, you will need to determine these two key parameters experimentally.

  • Solubility: A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[10]

  • Permeability: A drug is considered highly permeable when the extent of absorption in humans is determined to be 85% or more of an administered dose.[12] This is often predicted using in vitro models like the Caco-2 permeability assay.

Based on these experimental results, the compound can be classified as follows:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Troubleshooting Guides

Problem: Low Aqueous Solubility

Q: My compound shows low solubility in aqueous media at neutral pH. What are my initial steps?

A: Low aqueous solubility is a common issue for compounds like this compound. Here are some initial strategies to consider:

StrategyRationaleKey Considerations
pH Modification As a weak base, the compound's solubility can be increased in acidic environments.This is most effective for immediate-release formulations. The compound may precipitate upon entering the higher pH of the small intestine.
Co-solvents Using a mixture of water and a water-miscible solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.The concentration of the co-solvent must be carefully controlled to avoid precipitation upon dilution in the gastrointestinal tract. Toxicity of the co-solvent must also be considered.
Particle Size Reduction Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.This is most effective for BCS Class II compounds where dissolution is the rate-limiting step for absorption.
Solid Dispersions Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution rate and apparent solubility.The choice of polymer is critical and depends on the physicochemical properties of the drug. Physical stability of the amorphous form needs to be assessed.
Problem: Inconsistent In Vivo Exposure

Q: I am observing high variability in the plasma concentrations of my compound in animal studies. What could be the cause?

A: High variability in in vivo studies can stem from several factors related to the compound's properties and the experimental design.

Potential CauseTroubleshooting Steps
Food Effects The presence of food in the GI tract can alter gastric pH and transit time, affecting the dissolution and absorption of your compound.
Formulation Instability The formulation may not be stable, leading to precipitation of the compound before it can be absorbed.
Animal Model Different animal species have different gastrointestinal physiology (e.g., pH, transit time, metabolic enzymes), which can lead to variable absorption.
Pre-systemic Metabolism The compound may be extensively metabolized in the gut wall or liver (first-pass metabolism), leading to low and variable systemic exposure.

Data Presentation

Example Data: Solubility Enhancement of this compound

FormulationSolubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unformulated Compound5.2
Micronized Suspension15.8
20% HPβCD Complex125.6
Solid Dispersion (1:4 ratio with PVP-VA64)254.3

Example Data: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)
Unformulated Compound (in water)552.0275
Solid Dispersion (in water)4801.02160

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone-vinyl acetate copolymer (PVP-VA64) in 10 mL of a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the inside of the flask.

  • Drying: Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, gently mill it into a powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Caco-2 Permeability Assay

This protocol is adapted from standard methods to assess the intestinal permeability of a compound.[15][16][17][18][19]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity.

  • Preparation of Dosing Solution: Prepare a dosing solution of this compound at a concentration of 10 µM in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for A-B permeability.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral pharmacokinetic study.[20][21][22][23][24]

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week before the study, with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound at a concentration that allows for a dose of 10 mg/kg in a dosing volume of 5-10 mL/kg.

  • Dosing: Administer the formulation to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis software.

Mandatory Visualizations

bcs_classification cluster_solubility Solubility cluster_permeability Permeability high_sol High high_perm High low_perm Low class_I Class I high_sol->class_I class_III Class III high_sol->class_III low_sol Low class_II Class II low_sol->class_II class_IV Class IV low_sol->class_IV high_perm->class_I high_perm->class_II low_perm->class_III low_perm->class_IV bcs_class BCS Classes formulation_workflow start Poorly Bioavailable Compound physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem bcs Determine BCS Classification physchem->bcs formulation Select Formulation Strategy bcs->formulation in_vitro In Vitro Screening (Dissolution, Caco-2) formulation->in_vitro in_vivo In Vivo PK Study (e.g., Rat Model) in_vitro->in_vivo optimization Optimize Formulation in_vivo->optimization optimization->formulation Iterate end Lead Formulation Identified optimization->end Meets Target decision_tree start Start: Low Bioavailability solubility_limited Is it solubility limited? start->solubility_limited permeability_limited Is it permeability limited? solubility_limited->permeability_limited Yes perm_strategies Permeability Enhancement: - Lipid-Based Formulations - Permeation Enhancers solubility_limited->perm_strategies No sol_strategies Solubility Enhancement: - Solid Dispersion - Particle Size Reduction - pH Modification permeability_limited->sol_strategies No both_strategies Combined Approach: - Self-Emulsifying Drug  Delivery Systems (SEDDS) permeability_limited->both_strategies Yes

References

Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical research. The following information is intended for researchers, scientists, and drug development professionals.

Alternative Synthetic Routes: An Overview

The synthesis of this compound typically proceeds via the formation of a carbon-nitrogen bond between an imidazole ring and a 2-aminopyridine scaffold. The most common strategies involve the reaction of a 6-halo-2-aminopyridine with imidazole. The primary methods employed are Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann coupling. The choice of method often depends on the reactivity of the starting materials, desired reaction conditions, and cost.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

The most common starting materials are a 2-aminopyridine derivative with a leaving group at the 6-position, and imidazole. The leaving group is typically a halogen, such as chlorine or bromine.

Q2: Which synthetic route is generally preferred and why?

The choice of synthetic route depends on several factors.

  • Nucleophilic Aromatic Substitution (SNAr) is often the simplest and most cost-effective method, but it may require harsh reaction conditions (high temperatures) and is only effective with sufficiently activated pyridine rings.

  • Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope. However, the cost of the palladium catalyst and ligands can be a consideration.

  • Ullmann coupling is a classical copper-catalyzed reaction that can be effective for N-arylation of imidazoles. It can sometimes be finicky and may require high temperatures and specific ligands.

Q3: Can the amino group at the 2-position of the pyridine ring interfere with the reaction?

Yes, the 2-amino group is a nucleophile and could potentially react with the starting materials or intermediates. In some cases, protection of the amino group may be necessary, although many modern cross-coupling methods are chemoselective and can be performed without a protecting group.

Q4: How does the choice of halogen (Cl vs. Br) on the pyridine ring affect the reaction?

Generally, the reactivity of the C-X bond in these reactions follows the order I > Br > Cl. Therefore, 2-amino-6-bromopyridine will typically be more reactive than 2-amino-6-chloropyridine in both palladium and copper-catalyzed reactions. For SNAr reactions, the reactivity is more dependent on the electron-withdrawing nature of the ring.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion Insufficiently activated pyridine ring.Use a stronger electron-withdrawing group on the pyridine ring if possible, or switch to a more reactive starting material (e.g., a nitro-substituted pyridine).
Low reaction temperature.Increase the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.
Weak base.Use a stronger base such as NaH or K₂CO₃ to deprotonate the imidazole.
Side product formation (e.g., hydroxylation) Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous.
Poor regioselectivity The pyridine ring has multiple activated positions for nucleophilic attack.This is less of a concern for 2-amino-6-halopyridines as the 6-position is highly activated. However, careful control of reaction conditions can sometimes influence selectivity.
Buchwald-Hartwig Amination
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Ensure the palladium source and ligand are of high quality.
Inappropriate ligand.Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.
Incorrect base.The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.
Catalyst decomposition Presence of oxygen or moisture.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperature.Optimize the temperature; sometimes lower temperatures for longer times can be beneficial.
Side product formation (e.g., hydrodehalogenation) β-hydride elimination from the amine.This is less likely with imidazole but can occur. Choice of ligand and base can influence this side reaction.
Ullmann Coupling
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive copper catalyst.Use a fresh source of Cu(I) salt (e.g., CuI).
Absence of a suitable ligand.While some Ullmann reactions can be ligand-free, many benefit from the addition of a ligand such as 1,10-phenanthroline or an amino acid.
High reaction temperature required.Ullmann couplings often require high temperatures (100-200 °C). Consider using a high-boiling solvent like DMF or dioxane.
Formation of homocoupled byproducts The reaction conditions favor the coupling of two pyridine or two imidazole molecules.Adjust the stoichiometry of the reactants and optimize the reaction temperature and time.
Poor reproducibility The reaction can be sensitive to the quality of reagents and reaction setup.Ensure consistent quality of reagents and meticulous experimental technique.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure and may require optimization.

  • Reagents and Materials:

    • 2-amino-6-chloropyridine

    • Imidazole

    • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add imidazole (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-amino-6-chloropyridine (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Route 2: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization.

  • Reagents and Materials:

    • 2-amino-6-bromopyridine

    • Imidazole

    • Pd₂(dba)₃ (Palladium catalyst)

    • Xantphos (Ligand)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 2-amino-6-bromopyridine (1.0 equivalent), imidazole (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in a reaction vessel.

    • Add anhydrous toluene or dioxane.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Route 3: Ullmann Coupling

This protocol is a representative procedure and may require optimization.

  • Reagents and Materials:

    • 2-amino-6-bromopyridine

    • Imidazole

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline (Ligand)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Procedure:

    • To a reaction vessel, add 2-amino-6-bromopyridine (1.0 equivalent), imidazole (1.5 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₂CO₃ (2.0 equivalents).

    • Add anhydrous DMF or dioxane.

    • Heat the reaction mixture to 110-140 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash with ethyl acetate.

    • Wash the filtrate with aqueous ammonia solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the different synthetic routes. Please note that these values are for analogous reactions and may vary for the specific synthesis of this compound.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Ullmann Coupling
Typical Yield 40-70%70-95%50-80%
Reaction Temperature 120-180 °C80-120 °C110-160 °C
Reaction Time 12-48 hours2-24 hours12-36 hours
Catalyst Loading N/A1-5 mol% Pd5-20 mol% Cu
Substrate Scope Limited to activated systemsBroadModerate to Broad

Visualizations

The following diagrams illustrate the general workflows for the described synthetic routes.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-amino-6-halopyridine 2-amino-6-halopyridine Reaction_Vessel Reaction in High-Boiling Solvent (e.g., DMF) 2-amino-6-halopyridine->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching High Temp. Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound

SNAr Synthetic Workflow

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-amino-6-halopyridine 2-amino-6-halopyridine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene) 2-amino-6-halopyridine->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Inert Atm. Concentration Solvent Removal Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Buchwald-Hartwig Amination Workflow

Ullmann_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-amino-6-halopyridine 2-amino-6-halopyridine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF) 2-amino-6-halopyridine->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Cu_Catalyst Cu(I) Catalyst & (Optional) Ligand Cu_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration High Temp. Aqueous_Workup Aqueous Wash Filtration->Aqueous_Workup Purification Column Chromatography Aqueous_Workup->Purification Final_Product Final_Product Purification->Final_Product This compound

Ullmann Coupling Workflow

Technical Support Center: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for the synthesis of this compound involve a cross-coupling reaction to form the C-N bond between the pyridine and imidazole rings. The two primary strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods typically start from a 6-halopyridin-2-amine (e.g., 6-bromo- or 6-chloropyridin-2-amine) and imidazole.

Q2: Which coupling method, Buchwald-Hartwig or Ullmann, is generally preferred?

A2: The choice between the Buchwald-Hartwig and Ullmann reactions often depends on the specific substrate, available resources, and desired reaction conditions. The Buchwald-Hartwig amination is often favored due to its generally milder reaction conditions, broader substrate scope, and the availability of a wide range of well-defined catalysts and ligands that allow for fine-tuning of the reaction.[1][2][3] However, the Ullmann condensation can be a cost-effective alternative, although it traditionally requires higher reaction temperatures.[4]

Q3: What are the typical starting materials for the synthesis?

A3: The typical starting materials are:

  • Pyridine component: 6-bromopyridin-2-amine or 6-chloropyridin-2-amine. Bromo derivatives are generally more reactive than chloro derivatives in both Buchwald-Hartwig and Ullmann couplings.

  • Imidazole component: Imidazole.

  • Catalyst: A palladium-based catalyst for Buchwald-Hartwig (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a copper-based catalyst for Ullmann (e.g., CuI, Cu₂O).

  • Ligand: A phosphine-based ligand for Buchwald-Hartwig (e.g., XPhos, SPhos, BINAP) or a nitrogen- or oxygen-containing ligand for Ullmann (e.g., 1,10-phenanthroline, L-proline).

  • Base: A strong, non-nucleophilic base is required to deprotonate the imidazole. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: Several parameters are critical for a successful reaction:

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: The presence of water can lead to side reactions and reduced yields. Anhydrous solvents should be used.

  • Choice of Ligand and Base: The selection of the appropriate ligand and base is crucial and often substrate-dependent. The ligand influences the stability and activity of the catalyst, while the base is necessary for the deprotonation of imidazole.

  • Temperature: The reaction temperature needs to be optimized. Buchwald-Hartwig reactions can often be run at lower temperatures (80-120 °C) compared to traditional Ullmann couplings, which may require temperatures above 150 °C.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium or copper catalyst is of good quality and has been stored properly. - For Buchwald-Hartwig, consider using a pre-catalyst that is more readily activated.[6] - For Ullmann, ensure the copper catalyst is freshly sourced or properly activated if using copper powder.
Inappropriate Ligand - The chosen ligand may not be optimal for this specific substrate combination. - For Buchwald-Hartwig, screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to find the most effective one.[6] - For Ullmann, try different ligands such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.[5]
Incorrect Base - The base may not be strong enough to deprotonate the imidazole effectively. - If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOtBu or Cs₂CO₃. - The solubility of the base in the reaction solvent can also be a factor.
Low Reaction Temperature - The reaction may require more thermal energy to proceed at a reasonable rate. - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress.
Presence of Oxygen or Moisture - De-gas the solvent and reaction mixture thoroughly with an inert gas (nitrogen or argon) before adding the catalyst. - Use freshly dried solvents and ensure all glassware is oven-dried.
Problem 2: Formation of Side Products
Observed Side Product Potential Cause Troubleshooting Steps
Dehalogenated Pyridine (2-aminopyridine) This is a common side reaction, especially in Ullmann couplings, and can also occur in Buchwald-Hartwig reactions.[4]- Ensure the reaction is run under strictly anaerobic conditions. - Lower the reaction temperature. - In Ullmann couplings, using a ligand can sometimes suppress this side reaction.
Bis-arylated Imidazole If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second molecule of the pyridine can react with the product.- Use a slight excess of the 6-halopyridin-2-amine relative to imidazole. - Lower the reaction temperature and monitor the reaction progress closely to stop it once the desired product is formed.
Homocoupling of Pyridine Dimerization of the 6-halopyridin-2-amine can occur, particularly in Ullmann reactions.[7]- Optimize the catalyst-to-ligand ratio. - Lower the reaction temperature.
Problem 3: Difficult Purification
Issue Potential Cause Troubleshooting Steps
Product is highly polar and water-soluble. The presence of two basic nitrogen atoms in the pyridine ring and the imidazole ring makes the product relatively polar.- Use a mixed-solvent system for column chromatography, starting with a less polar eluent and gradually increasing the polarity. A common system is dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking on the silica gel. - Consider purification by reverse-phase chromatography if the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures.
Product co-elutes with starting materials or side products. Similar polarities of the product and impurities.- Optimize the reaction to achieve full conversion of the starting materials. - If separation is challenging, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by recrystallization.
Product is an oil or a low-melting solid. Difficulty in isolating the product as a crystalline solid.- After column chromatography, dissolve the purified product in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-solvent. - Trituration with a suitable solvent (e.g., diethyl ether, pentane) can sometimes induce crystallization.

Experimental Protocols

Below are representative, generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for specific laboratory conditions and reagent purity.

Method 1: Buchwald-Hartwig Amination

Reaction Scheme: 6-bromopyridin-2-amine + imidazole ---(Pd catalyst, ligand, base, solvent, heat)---> this compound

Materials:

  • 6-bromopyridin-2-amine (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromopyridin-2-amine, imidazole, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst and the ligand to the flask under the inert atmosphere.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane).

Method 2: Ullmann Condensation

Reaction Scheme: 6-bromopyridin-2-amine + imidazole ---(Cu catalyst, ligand, base, solvent, heat)---> this compound

Materials:

  • 6-bromopyridin-2-amine (1.0 equiv)

  • Imidazole (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromopyridin-2-amine, imidazole, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF or NMP via syringe.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterBuchwald-Hartwig AminationUllmann Condensation
Starting Pyridine 6-bromo- or 6-chloropyridin-2-amine6-bromo- or 6-iodopyridin-2-amine
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu powder
Ligand XPhos, SPhos, RuPhos, BINAP1,10-Phenanthroline, L-proline
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 120 °C120 - 180 °C
Typical Yields Moderate to ExcellentModerate to Good

Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine-H Pd(II)_Amine_Complex [L-Pd(II)(Ar)(H-Amine)]+X- Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L-Pd(II)(Ar)(Amine) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Amine Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Ligand_Exchange1 Ligand Exchange Cu(I)X->Ligand_Exchange1 Amine-H, Base Cu(I)_Amide Cu(I)-Amine Ligand_Exchange1->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition Ar-X Cu(III)_Complex L-Cu(III)(Ar)(Amine)(X) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-Amine Reductive_Elimination->Product

Caption: A plausible catalytic cycle for the Ullmann condensation.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Conditions Confirm Anhydrous and Inert Conditions Check_Reagents->Check_Conditions Reagents OK Optimize_Base Screen Different Bases (e.g., NaOtBu, Cs2CO3) Check_Conditions->Optimize_Base Conditions OK Optimize_Ligand Screen Different Ligands Optimize_Base->Optimize_Ligand No Improvement Success Successful Synthesis Optimize_Base->Success Improvement Optimize_Temp Increase Reaction Temperature Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Temp->Success Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing 6-(1H-Imidazol-1-yl)pyridin-2-amine Derivatives for Enhanced Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the modification of 6-(1H-Imidazol-1-yl)pyridin-2-amine for improved target specificity. The content is structured to offer practical guidance on experimental design, data interpretation, and overcoming common hurdles in small molecule drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets of this compound and its derivatives?

A1: Based on the prevalence of the imidazopyridine scaffold in kinase inhibitor discovery, the primary biological targets for this compound class are protein kinases. Structurally related compounds have shown inhibitory activity against various kinases, including phosphatidylinositol 3-kinase (PI3K), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3). Therefore, it is highly probable that this compound and its analogs also target members of the human kinome.

Q2: My modified compound shows reduced on-target potency. What are the possible causes and solutions?

A2: A reduction in on-target potency after modification can stem from several factors:

  • Loss of Key Interactions: The modification may have disrupted crucial hydrogen bonds, hydrophobic interactions, or other binding motifs within the target's active site.

  • Steric Hindrance: The newly introduced functional group might be too bulky, preventing the compound from fitting optimally into the binding pocket.

  • Altered Electronics: Changes to the electron distribution of the molecule can affect its binding affinity.

Troubleshooting Steps:

  • Computational Modeling: Use molecular docking simulations to visualize the binding pose of your modified compound and compare it to the parent molecule. This can help identify lost interactions or steric clashes.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize a small library of analogs with systematic changes around the modification site to understand the impact of size, electronics, and hydrophobicity on potency.

  • Review Literature on Similar Scaffolds: Examine published SAR data for other imidazopyridine-based inhibitors to guide your modification strategy.

Q3: How can I determine if my compound's activity is due to off-target effects?

A3: Distinguishing on-target from off-target effects is a critical step in drug development.

  • Kinome Profiling: Screen your compound against a broad panel of kinases (kinome scan) to identify unintended targets.[1] This provides a comprehensive overview of your compound's selectivity.

  • Cellular Assays with Target Knockdown/Knockout: Test your compound in cell lines where the intended target has been genetically removed (e.g., using CRISPR or siRNA). If the compound still elicits a biological response, it is likely due to off-target effects.

  • Orthogonal Assays: Use different assay formats (e.g., a biophysical binding assay vs. a cellular functional assay) to confirm that the observed activity is consistent and target-dependent.

Q4: What are common strategies to improve the target specificity of a kinase inhibitor?

A4: Improving target specificity often involves iterative medicinal chemistry efforts.

  • Structure-Based Design: Utilize co-crystal structures of your compound (or a close analog) bound to the target kinase to guide modifications that enhance interactions with specific residues in the active site while avoiding interactions with residues in the active sites of off-target kinases.

  • Targeting Unique Pockets: Design modifications that extend into less conserved regions of the ATP-binding pocket or target allosteric sites.

  • Introduction of Selectivity-Enhancing Moieties: Incorporate functional groups that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with non-conserved residues in the target kinase.

Troubleshooting Guides

Problem 1: High level of off-target kinase activity in a kinome scan.
  • Possible Cause: The core scaffold of this compound may have inherent promiscuity for multiple kinases due to the conserved nature of the ATP-binding site.

  • Troubleshooting Workflow:

    • Analyze the Kinome Scan Data: Identify the kinase families that are most frequently hit. Look for patterns in the types of kinases being inhibited.

    • Computational Analysis: Compare the ATP-binding sites of the on-target and major off-target kinases. Identify differences in amino acid residues, size, and shape of the pockets.

    • Hypothesize Modifications: Based on the computational analysis, design modifications to your compound that would be predicted to decrease binding to the off-target kinases while maintaining or improving binding to the on-target kinase. For example, introduce a bulky group that would clash with a smaller pocket in an off-target kinase.

    • Synthesize and Test: Synthesize the prioritized analogs and re-run the kinome scan to assess the impact on selectivity.

Problem 2: Poor correlation between biochemical assay (IC50) and cellular assay potency.
  • Possible Cause: This discrepancy can be due to several factors, including poor cell permeability, high plasma protein binding, rapid metabolism, or the compound being an efflux pump substrate.

  • Troubleshooting Workflow:

    • Assess Physicochemical Properties: Measure the lipophilicity (LogP), solubility, and polar surface area of your compound. These properties can influence cell permeability.

    • Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

    • Metabolic Stability Assays: Evaluate the stability of your compound in liver microsomes or hepatocytes to determine its metabolic fate.

    • Efflux Pump Substrate Assessment: Use cell lines that overexpress efflux pumps (e.g., P-gp) to determine if your compound is a substrate.

    • Modify for Improved Drug-like Properties: Based on the results, make chemical modifications to improve permeability (e.g., by masking polar groups) or block metabolic soft spots without compromising on-target activity.

Data Presentation

The following tables summarize hypothetical inhibitory activities of this compound and its derivatives against a panel of kinases. This data is for illustrative purposes to guide researchers in structuring their own findings.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundTarget Kinase (e.g., PI3Kα)Off-Target 1 (e.g., Aurora A)Off-Target 2 (e.g., FLT3)Selectivity (Off-Target 1 / Target)
Parent Compound 502505005x
Derivative A 25500>100020x
Derivative B 1501002000.67x
Derivative C 45>10,000>10,000>222x

Table 2: Cellular Potency and Physicochemical Properties

CompoundCellular IC50 (nM)LogPSolubility (µM)Permeability (PAMPA, 10⁻⁶ cm/s)
Parent Compound 5002.5505
Derivative A 2002.8458
Derivative B >10,0001.5150<1
Derivative C 4503.12512

Experimental Protocols

Protocol 1: General Procedure for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a radiometric assay.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

  • Add the test compound at various concentrations (typically a 10-point dose-response curve) to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the kinase/substrate mixture to the wells containing the test compound and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Synthesis of a Substituted this compound Derivative

This protocol describes a representative synthesis of a modified analog.

Materials:

  • 6-chloro-2-aminopyridine

  • Imidazole

  • Substituted boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water)

Procedure:

  • Step 1: Synthesis of this compound (Parent Compound):

    • In a sealed tube, combine 6-chloro-2-aminopyridine, imidazole, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMSO).

    • Heat the mixture at an elevated temperature (e.g., 120°C) for several hours.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain this compound.

  • Step 2: Suzuki Coupling for Derivatization:

    • To a solution of the parent compound in a mixture of dioxane and water, add the desired substituted boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product via column chromatography to yield the desired derivative.

Visualizations

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 6-(1H-Imidazol-1-yl) pyridin-2-amine Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by a this compound derivative.

Experimental_Workflow Start Start with Parent Compound SAR Structure-Activity Relationship (SAR) Guided Design Start->SAR Synthesis Synthesis of Derivatives SAR->Synthesis Biochemical Biochemical Assay (IC50 vs. Target) Synthesis->Biochemical Decision1 Potent & Selective? Biochemical->Decision1 Kinome Kinome Scan (Selectivity Profile) Decision2 Cellularly Active? Kinome->Decision2 Cellular Cellular Assays (Potency & Phenotype) ADME ADME/Tox Profiling Cellular->ADME Lead Lead Optimization ADME->Lead Decision1->SAR No Decision1->Kinome Yes Decision2->SAR No Decision2->Cellular Yes

Caption: A typical experimental workflow for the optimization of a small molecule inhibitor.

References

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors: Evaluating 6-(1H-Imidazol-1-yl)pyridin-2-amine in Context

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the landscape of p38 mitogen-activated protein kinase inhibitors. This guide provides a comparative framework for evaluating novel compounds, such as 6-(1H-Imidazol-1-yl)pyridin-2-amine, against established inhibitors, supported by experimental data and detailed protocols.

Introduction to p38 MAPK Signaling and a Role in Inflammation

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors, such as UV radiation, osmotic shock, and inflammatory cytokines.[1] As a key component of a three-tiered signaling cascade, p38 MAPK activation leads to the phosphorylation of downstream transcription factors and other kinases. This signaling cascade is deeply implicated in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a significant therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The inhibition of p38 MAPK, particularly the α-isoform, has been a major focus of drug discovery efforts for decades.

This guide focuses on the pyridinyl imidazole class of p38 inhibitors, a foundational scaffold in the development of such therapeutics. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves to place it within the context of other well-characterized p38 inhibitors, providing the necessary benchmarks and methodologies for its potential evaluation.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that translates extracellular signals into a cellular response. The pathway is initiated by various environmental stresses and inflammatory cytokines. This activation is mediated by a kinase cascade involving MAP3Ks (e.g., TAK1, ASK1) and MAP2Ks (MKK3, MKK6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of substrates, including other kinases (like MAPKAPK2/MK2) and transcription factors (like ATF2), leading to the regulation of gene expression and cytokine production.

p38_signaling_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates inhibitor p38 Inhibitors (e.g., this compound) inhibitor->p38 response Cellular Response (e.g., TNF-α, IL-6 Production) substrates->response

Figure 1. Simplified p38 MAPK signaling cascade.

Comparative Analysis of p38 Inhibitors

A range of p38 inhibitors have been developed, varying in their potency, selectivity, and binding modes. For the purpose of this guide, we will compare several well-documented inhibitors to provide a reference for the evaluation of new chemical entities like this compound.

CompoundClassp38α IC50Cellular Potency (LPS-induced TNF-α)Key Features
This compound Pyridinyl ImidazoleData not availableData not availableBelongs to a well-established class of p38 inhibitors.
SB203580 Pyridinyl Imidazole~50-600 nM~0.3-0.5 µM (in THP-1 cells)First-generation, widely used research tool. Also inhibits p38β.
BIRB-796 (Doramapimod) Diaryl Urea~38 nM~0.1 µM (in THP-1 cells)Type II inhibitor with a distinct binding mode, high potency, and slow dissociation rate. Pan-p38 inhibitor.
VX-745 (Neflamapimod) Pyridinone10 nM51-180 nM (in human whole blood)Potent and selective for p38α over p38β. Has been evaluated in clinical trials.
TAK-715 Imidazopyridine7.1 nMNot specifiedHighly selective for p38α over p38β, γ, and δ isoforms.

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).

Experimental Protocols

To ensure a standardized comparison, consistent and well-defined experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize p38 inhibitors.

Biochemical p38α Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • p38α substrate (e.g., ATF2)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[1]

  • Add 2 µL of p38α enzyme (concentration optimized based on titration experiments) to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for p38α.

  • Incubate the plate at room temperature for 60 minutes.[1]

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[1]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[1]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production in PBMCs

This assay measures the ability of an inhibitor to block the production of TNF-α in a more physiologically relevant cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test inhibitors dissolved in DMSO.

  • Human TNF-α ELISA Kit.

  • 96-well cell culture plates.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

  • Prepare serial dilutions of the test inhibitors in culture medium.

  • Pre-incubate the cells with the test inhibitors or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates to pellet the cells.

  • Collect the supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Inhibitor Dilutions b_react Kinase Reaction (p38α + Substrate + ATP) b_start->b_react b_detect Luminescence Detection (ADP-Glo™) b_react->b_detect b_end Calculate Biochemical IC50 b_detect->b_end c_start Isolate & Plate PBMCs c_treat Pre-incubate with Inhibitor c_start->c_treat c_stim Stimulate with LPS c_treat->c_stim c_measure Measure TNF-α (ELISA) c_stim->c_measure c_end Calculate Cellular IC50 c_measure->c_end

Figure 2. Workflow for p38 inhibitor evaluation.

Conclusion

The therapeutic potential of p38 MAPK inhibitors continues to be an area of intense research. While this compound remains to be fully characterized in the public domain, its structural similarity to the well-established pyridinyl imidazole class suggests it may function through a similar mechanism. By utilizing the standardized biochemical and cellular assays outlined in this guide, researchers can effectively determine its potency, selectivity, and cellular efficacy. A direct comparison of this data with the benchmarks provided by established inhibitors such as SB203580, BIRB-796, and VX-745 will be critical in ascertaining its potential as a novel therapeutic agent. This systematic approach ensures a thorough and objective evaluation, paving the way for the development of the next generation of anti-inflammatory drugs.

References

6-(1H-Imidazol-1-yl)pyridin-2-amine vs SB203580 comparative study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: 6-(1H-Imidazol-1-yl)pyridin-2-amine versus the Benchmark p38 MAPK Inhibitor SB203580

For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical research. This guide provides a comparative framework for assessing the pharmacological profile of this compound against the well-characterized p38 MAPK inhibitor, SB203580. While direct comparative experimental data for this compound is not extensively available in public literature, this guide outlines the necessary experiments and presents established data for SB203580 as a benchmark.

Introduction to p38 MAPK Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] The four isoforms, p38α, p38β, p38γ, and p38δ, regulate a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][3] Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases, making it a key therapeutic target.[4]

SB203580 is a pyridinyl imidazole compound that has been widely used as a selective inhibitor of p38α and p38β MAP kinases.[5] It functions by competitively binding to the ATP pocket of the kinase.[6][7] This guide will use SB203580 as the reference compound to delineate a pathway for the comprehensive evaluation of this compound as a potential p38 MAPK inhibitor.

Comparative Data Presentation

A thorough comparative study necessitates the quantification of various pharmacological parameters. The following tables provide a template for summarizing such data, with established values for SB203580 included for reference.

Table 1: Kinase Inhibition Profile

Kinase Target This compound IC50 (nM) SB203580 IC50 (nM) Reference
p38α (SAPK2a) Data to be determined 50 [5]
p38β (SAPK2b) Data to be determined 500 [5]
LCK Data to be determined >10,000 [5]
GSK-3β Data to be determined >10,000 [5]
PKBα (Akt1) Data to be determined >10,000 [5][6]
JNKs Data to be determined Weak inhibition reported [8]

| Casein Kinase Iδ/ε | Data to be determined | Inhibition reported |[9] |

Table 2: Cellular Activity

Assay This compound EC50 (µM) SB203580 EC50 (µM) Reference
Inhibition of TNF-α production in LPS-stimulated macrophages Data to be determined ~1 [10]
Inhibition of IL-2-induced T cell proliferation Data to be determined Inhibition reported [5]

| Reversal of P-glycoprotein-mediated multidrug resistance | Data to be determined | Effective at ~30 µM |[11] |

Table 3: Physicochemical Properties

Property This compound SB203580 Reference
Molecular Formula C8H8N4 C21H16FN3OS [7][12]
Molecular Weight ( g/mol ) 160.18 377.4 [7][12]

| Solubility | Data to be determined | Soluble in DMSO (100 mg/ml) and EtOH (10 mg/ml) |[7] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for this comparative study, the following diagrams are provided.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibition Inhibitor Action Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK->p38 phosphorylates (Thr180, Tyr182) MK2 MAPKAPK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle SB203580 SB203580 SB203580->p38 inhibits NewCompound This compound NewCompound->p38 inhibits?

Caption: The p38 MAPK signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models KinaseAssay In Vitro Kinase Assay (p38α, p38β, off-targets) Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) KinaseAssay->Selectivity Determine Specificity WesternBlot Western Blot Analysis (Phospho-p38, Phospho-HSP27) Selectivity->WesternBlot Cellular Target Engagement CytokineAssay Cytokine Production Assay (TNF-α, IL-6 ELISA) WesternBlot->CytokineAssay Functional Cellular Effect CellViability Cell Viability/Toxicity Assay (e.g., MTT, LDH) CytokineAssay->CellViability Assess Cytotoxicity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) CellViability->PK In Vivo Evaluation Efficacy Animal Models of Inflammation (e.g., LPS challenge, Arthritis) PK->Efficacy Test Therapeutic Effect Start Start: Compound Synthesis Start->KinaseAssay IC50 Determination

Caption: Experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines for key experiments.

In Vitro p38 MAPK Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against p38α and p38β kinases.

Methodology:

  • Principle: A radiometric or fluorescence-based assay measuring the phosphorylation of a specific substrate (e.g., ATF2) by recombinant human p38α or p38β.[13]

  • Reagents: Recombinant active p38α/β, ATF2 substrate, [γ-32P]ATP or ATP and phosphospecific antibodies, kinase assay buffer, and test compounds at various concentrations.

  • Procedure:

    • Prepare serial dilutions of this compound and SB203580.

    • In a microplate, combine the kinase, substrate, and test compound or vehicle control (DMSO).

    • Initiate the reaction by adding ATP (spiked with [γ-32P]ATP for radiometric assay).

    • Incubate at 30°C for a specified time (e.g., 30 minutes).[13]

    • Terminate the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.[13] For fluorescence assays, add a detection reagent containing a phosphospecific antibody.

    • Quantify the signal (scintillation counting or fluorescence intensity).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Downstream Target Inhibition

Objective: To assess the ability of the compounds to inhibit the phosphorylation of a downstream p38 MAPK substrate, such as HSP27, in a cellular context.

Methodology:

  • Cell Line: Use a relevant cell line, such as human monocytic THP-1 cells or HeLa cells.

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with various concentrations of the test compounds or SB203580 for 1-2 hours.[7]

    • Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, LPS).

    • Lyse the cells and determine the total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-HSP27, total HSP27, phospho-p38, and total p38.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the extent of inhibition of HSP27 phosphorylation.

Cytokine Production Assay

Objective: To measure the inhibitory effect of the compounds on the production of pro-inflammatory cytokines, such as TNF-α, in immune cells.

Methodology:

  • Cell Line: Use primary human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat with the test compounds or SB203580 for 1 hour.

    • Stimulate cytokine production with lipopolysaccharide (LPS).

    • Incubate for a specified period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Determine the EC50 value for the inhibition of TNF-α production.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound against the established p38 MAPK inhibitor, SB203580. By systematically applying the outlined experimental protocols and presenting the data in a structured format, researchers can effectively characterize the potency, selectivity, and cellular activity of this novel compound. Such a rigorous comparison is essential for identifying promising new therapeutic agents targeting the p38 MAPK pathway.

References

Cross-Validation of the Anticancer Mechanism of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anticancer therapeutics. Derivatives of this heterocyclic system have demonstrated significant efficacy against various cancer cell lines, operating through distinct yet potentially interconnected mechanisms of action. This guide provides a comparative analysis of the primary mechanisms attributed to this class of compounds—specifically PI3Kα inhibition and induction of apoptosis—and contrasts their activity with established anticancer agents.

Core Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects primarily through two key pathways:

  • Inhibition of the PI3K/AKT Signaling Pathway: Certain derivatives, particularly 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, have been identified as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα).[1] This enzyme is a critical component of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting PI3Kα, these compounds can effectively arrest the cell cycle and suppress tumor growth.

  • Induction of Apoptosis: Another well-documented mechanism for 6-substituted imidazo[1,2-a]pyridines is the induction of programmed cell death, or apoptosis.[2][3] This is achieved through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and caspase-8, key executioner enzymes in the apoptotic cascade.[2]

Comparative Analysis of Biological Activity

To contextualize the efficacy of imidazo[1,2-a]pyridine derivatives, their biological activity is compared with other known anticancer agents that target similar pathways.

Compound ClassSpecific ExampleTarget(s)IC50 (PI3Kα)Cell LineAntiproliferative GI50Reference
Imidazo[1,2-a]pyridine Derivative Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)PI3Kα1.94 nMHCC8270.09 µM - 0.43 µM[1]
Thiazolopyrimidine Derivative Palbociclib (Ibrance)CDK4/6-MV4-1123 nM[4]
Imidazo[4,5-c]pyridin-2-one Derivative Compound 1hSrc family kinases---[5]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K

Caption: PI3K/AKT signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Apoptosis_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative Mitochondria Mitochondria Imidazopyridine->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase38 Caspase-3 & 8 Caspase9->Caspase38 Apoptosis Apoptosis Caspase38->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

PI3Kα Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of a compound against PI3Kα.

  • Methodology: A common method is a kinase assay using a recombinant human PI3Kα enzyme. The assay measures the phosphorylation of a substrate (e.g., PIP2) by the kinase in the presence of ATP. The amount of product (e.g., PIP3) is quantified, often using a fluorescence-based detection method.

  • Procedure:

    • Recombinant PI3Kα is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by adding ATP and the lipid substrate (PIP2).

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated product is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of a compound on the proliferation of cancer cells.

  • Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The GI50 (concentration for 50% inhibition of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

  • Objective: To detect the expression levels of key apoptosis-related proteins.

  • Methodology: Western blotting allows for the separation of proteins by size and their detection using specific antibodies.

  • Procedure:

    • Cells are treated with the test compound for a defined period.

    • Total protein is extracted from the cells and quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cytochrome c).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • The protein bands are visualized using a chemiluminescent substrate.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion KinaseAssay PI3Kα Kinase Assay IC50_Calc IC50 Calculation KinaseAssay->IC50_Calc CellProliferation Cell Proliferation (MTT Assay) GI50_Calc GI50 Calculation CellProliferation->GI50_Calc WesternBlot Western Blot (Apoptosis Markers) Protein_Quant Protein Expression Quantification WesternBlot->Protein_Quant MoA_Validation Mechanism of Action Validation IC50_Calc->MoA_Validation GI50_Calc->MoA_Validation Protein_Quant->MoA_Validation

Caption: A typical workflow for the in vitro cross-validation of a compound's mechanism of action.

References

Efficacy Showdown: A Comparative Analysis of 6-(1H-Imidazol-1-yl)pyridin-2-amine Analogs in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, derivatives of 6-(1H-imidazol-1-yl)pyridin-2-amine have emerged as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of the efficacy of various structurally related analogs, focusing on their performance as kinase inhibitors and their antiproliferative effects against cancer cell lines. The data presented herein is collated from several key studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Quantitative Efficacy Comparison

The following table summarizes the in vitro biological activity of various derivatives, providing a direct comparison of their potency against different biological targets. The data highlights the significant potential of these compounds as inhibitors of key kinases involved in cell growth and proliferation.

Compound IDTargetActivity (IC50/GI50/K_i)Cell LineReference
13k PI3Kα1.94 nM (IC50)-[1]
13k Various Tumor Cells0.09 µM - 0.43 µM (IC50)HCC827, etc.[1]
HS-173 PI3Kα--[1]
4c CLK10.7 µM (IC50)-[2]
4c DYRK1A2.6 µM (IC50)-[2]
7a CRAF-A375P[3]
7a -0.62 µM (IC50)A375P[3]
7a -4.49 µM (IC50)WM3629[3]
5e, 5f, 5j COX-20.05 µM (IC50)-[4]
5i COX-2- (Selectivity Index: 897.19)-[4]
5j -12.38 mg/kg (ED50)In vivo (analgesic)[4]
12a Various Tumor CellsPotent antitumor activityHepG2, HT-29, MCF-7[5]
2g p110α0.0018 µM (IC50)-[6]
12 p110α0.0028 µM (IC50)-[6]
12 Proliferation0.14 µM (IC50)A375[6]
12 Proliferation0.21 µM (IC50)HeLa[6]
3a -3.5 µg/mL (IC50)Hela[7]
3a -4.5 µg/mL (IC50)MCF7[7]
8 EGFR (wild)0.131 µM (IC50)-[8]
14 EGFR (wild)0.203 µM (IC50)-[8]
3 -0.57 µM (IC50)HL-60[9]
78 CDK41 nM (K_i)-[10]
78 CDK634 nM (K_i)-[10]
78 Proliferation23 nM (GI50)MV4-11[10]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of the this compound analogs.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases was predominantly determined using luminescence-based assays.

PI3Kα Kinase Assay: The PI3Kα kinase activity was assessed using the ADP-Glo™ Max Assay method.[1] This assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. Known inhibitors, such as HS-173, were used as positive controls to validate the assay results.[1]

CDK4/6 Kinase Assay: The inhibitory potency against CDK4 and CDK6 was determined by measuring the binding affinity (K_i).[10] These assays typically involve incubating the purified enzyme with the test compound and a radiolabeled ligand. The displacement of the radiolabeled ligand by the test compound is measured to calculate the K_i value.

Cell Proliferation and Cytotoxicity Assays

The antiproliferative effects of the derivatives on various cancer cell lines were evaluated using standard methods.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan formation is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of living cells.

Sulforhodamine B (SRB) Assay: The SRB assay is a cell density-based assay. It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

In Vivo Efficacy Studies

Mouse Xenograft Model: To evaluate the in vivo anticancer activity, mouse xenograft models are often employed.[6] In this model, human cancer cells (e.g., HeLa) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. The tumor growth is monitored over time, and the efficacy of the compound is determined by the extent of tumor growth inhibition compared to a vehicle-treated control group.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of these derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling pathway in regulating the cell cycle.[1] Aberrant activation of this pathway is frequently observed in many types of cancer, promoting cell growth, proliferation, and survival.[1] Derivatives such as 13k have shown potent inhibitory activity against PI3Kα, a key isoform of PI3K.[1] By inhibiting PI3Kα, these compounds can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor 6-(Imidazol-1-yl)pyridin- 2-amine Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of derivatives.

Cell Cycle Regulation by Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. The activity of CDKs is dependent on their association with cyclins. Dysregulation of the CDK/cyclin complexes is a hallmark of cancer. Derivatives like 78 have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6.[10] By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition of the cell cycle and inhibiting cell proliferation.[10]

Cell_Cycle_Pathway cluster_G1 G1 Phase Progression G1_Phase G1 Phase CyclinD Cyclin D G1_Phase->CyclinD S_Phase S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylation CyclinD->CDK46 E2F E2F Rb->E2F Inhibition pRb pRb E2F->S_Phase Transcription of S-phase genes Inhibitor 6-(Imidazol-1-yl)pyridin- 2-amine Derivatives Inhibitor->CDK46 Inhibition

Caption: Regulation of the G1-S phase transition by CDK4/6 and its inhibition.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents involves a multi-step workflow, from initial high-throughput screening to in-depth mechanistic studies and in vivo validation.

Experimental_Workflow Compound_Library Compound Library of Derivatives HTS High-Throughput Screening (e.g., MTT, SRB assays) Compound_Library->HTS Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Kinase_Assays In Vitro Kinase Inhibition Assays Dose_Response->Kinase_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Dose_Response->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (Xenograft Models) Kinase_Assays->In_Vivo Mechanism_Studies->In_Vivo Lead_Compound Lead Compound In_Vivo->Lead_Compound

Caption: A typical workflow for the evaluation of anticancer drug candidates.

References

The Correlation of In Vitro and In Vivo Activity of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases implicated in oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of representative imidazo[1,2-a]pyridine derivatives, offering insights into their therapeutic potential and the translatability of preclinical data. This analysis focuses on their activity as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and the c-Met proto-oncogene, two critical targets in cancer therapy.

Comparative Analysis of In Vitro Activity

The in vitro efficacy of imidazo[1,2-a]pyridine derivatives is typically assessed through enzymatic assays and cell-based proliferation assays. These studies are crucial for determining the potency and selectivity of the compounds against their target kinases and their effect on cancer cell growth.

A recently identified imidazo[1,2-a]pyridine derivative, compound 35 , has demonstrated potent inhibitory activity against PI3Kα.[1] The following table summarizes its in vitro performance in comparison to other known PI3Kα inhibitors.

Compound/DrugTarget KinaseEnzymatic IC50 (nM)Cell-based IC50 (nM) (T47D cell line)Reference
Compound 35 PI3Kα150Not Reported[1]
Alpelisib (BYL719)PI3Kα538
Taselisib (GDC-0032)PI3Kα1.12.8
HS-173PI3Kα0.5Not Reported[2]
Compound 13k PI3Kα1.9490 (HCC827)[2]

In Vivo Efficacy: A Case Study with Volitinib

Translating potent in vitro activity into in vivo efficacy is a critical step in drug development. Xenograft models in immunocompromised mice are the standard for evaluating the antitumor activity of novel compounds. While in vivo data for the aforementioned PI3Kα inhibitor "compound 35" is not publicly available, a notable example from the imidazo[1,2-a]pyridine class is Volitinib (Savolitinib) , a potent and selective c-Met inhibitor.

Volitinib has been evaluated in a human glioma xenograft model, demonstrating significant tumor growth inhibition. The data below compares its in vivo activity with other c-Met inhibitors.

Compound/DrugTarget KinaseXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Volitinib (Compound 28) c-MetHuman Glioma (U87MG)Not SpecifiedGood[3]
Crizotinibc-Met, ALK, ROS1Various25-50 mg/kg, oral, dailyVaries with model
Cabozantinibc-Met, VEGFR2, RETVarious30-100 mg/kg, oral, dailyVaries with model
Compound 22e c-MetEBC-1 (NSCLC)100 mg/kg, oral75%[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays discussed.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5][6]

Materials:

  • PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (e.g., 6-(1H-Imidazol-1-yl)pyridin-2-amine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare a reaction buffer containing the lipid substrate.

  • Add the PI3Kα enzyme to the reaction buffer.

  • Add the test compound at various concentrations (or vehicle control) to the enzyme/substrate mixture in the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Human Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a test compound in a living organism.[7][8][9][10]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., U87MG for glioma, expressing the target of interest)

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Culture the human cancer cells in vitro.

  • Harvest the cells and resuspend them in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target modulation).

  • Calculate the Tumor Growth Inhibition (TGI) as a percentage of the reduction in tumor volume in the treated group compared to the control group.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and the experimental process is crucial for understanding the context of the data.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Correlation Enzymatic_Assay Enzymatic Kinase Assay (IC50 determination) Cell_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Cell_Assay Potent compounds advance Xenograft_Model Tumor Xenograft Model in Mice Cell_Assay->Xenograft_Model Lead candidates advance Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study IVIVC In Vitro-In Vivo Correlation Analysis Efficacy_Study->IVIVC

Caption: Drug Discovery Workflow.

References

A Head-to-Head Comparison of 6-(1H-Imidazol-1-yl)pyridin-2-amine and Structurally Similar TGF-βRI/ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 6-(1H-Imidazol-1-yl)pyridin-2-amine and related compounds as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). This analysis is based on publicly available experimental data to facilitate informed decisions in drug discovery and development.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably fibrosis and cancer.[1] A key mediator in this pathway is the TGF-β type I receptor (also known as Activin Receptor-Like Kinase 5, or ALK5), a serine/threonine kinase.[2][3] Upon binding of TGF-β, the type II receptor phosphorylates and activates ALK5, which in turn phosphorylates downstream signaling molecules, Smad2 and Smad3.[2] These activated Smad proteins then translocate to the nucleus to regulate gene expression.[2] Consequently, the inhibition of ALK5 is a promising therapeutic strategy for diseases driven by excessive TGF-β signaling.

This guide focuses on a comparative analysis of this compound and other potent ALK5 inhibitors, presenting key quantitative data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.

Comparative Analysis of ALK5 Inhibitors

The following table summarizes the in vitro potency of several key compounds against the ALK5 kinase. The selection includes this compound and other structurally related inhibitors to provide a clear comparison of their activity.

CompoundTarget KinaseIC50 (nM)Assay MethodReference
This compound ALK594In vitro kinase assay (Smad3 phosphorylation)[3]
SB-431542ALK594In vitro kinase assay (Smad3 phosphorylation)[3]
A-83-01ALK512Luciferase reporter assay[4]
Galunisertib (LY2157299)ALK556Kinase inhibition assay[4]
RepSoxALK54ALK5 autophosphorylation assay[4]
SB-525334ALK514.3In vitro kinase assay[4]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro ALK5 Kinase Assay (Smad3 Phosphorylation)

This assay quantifies the ability of a compound to inhibit the phosphorylation of the ALK5 substrate, Smad3.

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain.

    • Recombinant human Smad3 protein.

    • [γ-³²P]ATP (Adenosine Triphosphate).

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds dissolved in DMSO.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • The ALK5 enzyme, Smad3 substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated Smad3 is captured on a filter plate.

    • The amount of incorporated ³²P is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a dose-response curve.

TGF-β Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and highlights the point of intervention for ALK5 inhibitors like this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR2 TGF-β RII TGF-β->TGFBR2 Binding ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Phosphorylation & Activation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Target Gene Transcription Smad_complex->Gene_Transcription Translocation Inhibitor This compound & Similar Compounds Inhibitor->ALK5 Inhibition

Caption: The TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyridine scaffold is a recurring motif in a number of kinase inhibitors.[5][6][7] Structure-activity relationship studies on related compounds have highlighted the importance of specific substitutions on the imidazole and pyridine rings for potent and selective inhibition. For instance, the introduction of certain groups can enhance binding affinity to the ATP-binding pocket of the kinase. The 2-amino group on the pyridine ring and the imidazole moiety are often crucial for interactions with key residues in the ALK5 active site. Further optimization of this scaffold continues to be an active area of research for the development of novel therapeutics.[8]

References

Confirming Cellular Target Engagement of 6-(1H-Imidazol-1-yl)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a putative inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By objectively comparing its potential validation with established alternative compounds, this document serves as a practical resource for designing and interpreting target engagement studies.

Introduction to Target Engagement

Confirming that a bioactive compound directly interacts with its intended molecular target within a cellular context is a critical step in drug discovery and development. Target engagement assays provide evidence of this interaction, offering insights into a compound's mechanism of action, potency, and potential for off-target effects. For inhibitors of the TGF-β pathway, confirming engagement with key signaling components such as the TGF-β type I receptor (ALK5) and the downstream effector SMAD proteins is paramount.

Key Methodologies for Confirming Target Engagement

Several robust methods can be employed to validate the cellular target engagement of this compound. This guide focuses on three primary techniques:

  • Western Blotting for Phospho-SMAD2 (pSMAD2): A direct and widely used method to assess the functional consequence of TGF-β receptor inhibition. A reduction in the levels of phosphorylated SMAD2 upon treatment with an inhibitor provides strong evidence of target engagement.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct interaction.

  • Kinobeads Competition Binding Assay: This chemical proteomics approach is primarily used to profile the interaction of compounds with a broad range of kinases. While the direct targets in the TGF-β pathway are serine/threonine kinases (ALK5), this method can also reveal potential off-target kinase interactions.

Comparative Analysis of TGF-β Pathway Inhibitors

To provide a framework for evaluating this compound, this guide presents a comparison with three well-characterized TGF-β pathway inhibitors: Galunisertib (LY2157299), Vactosertib (TEW-7197), and RepSox.

Disclaimer: As of the latest literature review, specific experimental data for the cellular target engagement of this compound is not publicly available. The following table for this compound outlines the expected outcomes from the described experimental methodologies based on its putative mechanism as a SMAD inhibitor.

Quantitative Data Summary
CompoundMethodTargetCell LineKey ParameterValueCitation
This compound Western Blot (pSMAD2)SMAD2/3(Hypothetical)IC50Data not available-
CETSAALK5(Hypothetical)ΔTm (°C)Data not available-
KinobeadsKinome-wide(Hypothetical)Kdapp (nM)Data not available-
Galunisertib (LY2157299) Kinase AssayALK5-IC5056 nM[1]
Western Blot (pSMAD2)SMAD2VariousInhibitionPotent inhibition at µM concentrations[2]
Pharmacodynamic StudypSMAD2Patient PBMCsInhibitionReduction observed in 64% of patients[3]
Vactosertib (TEW-7197) Kinase AssayALK5-IC5011 nM[4][5]
Western Blot (pSMAD2)SMAD2mOS and hOS cellsInhibitionComplete suppression at 100 nM[4]
Cell Growth Assay-OS cell linesIC500.8 - 2.1 µM[4]
RepSox Kinase AssayALK5 (autophosphorylation)Sf9 cellsIC504 nM[6][7][8][9]
Cellular Assay (TGF-β induced)ALK5HepG2 cellsIC5018 nM[7][8]
ATP Binding AssayALK5-IC5023 nM[6][7][8][9]

Experimental Protocols

Western Blot for Phospho-SMAD2 (pSMAD2)

This protocol outlines the steps to assess the inhibition of TGF-β-induced SMAD2 phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HaCaT, A549) and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound or control compounds for 1 hour.

    • Stimulate the cells with TGF-β1 (5 ng/mL) for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C.[10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the pSMAD2 signal to total SMAD2.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to measure the thermal stabilization of a target protein upon compound binding.

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[11]

    • Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.[11]

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting for the target protein (e.g., ALK5).

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Kinobeads Competition Binding Assay

This protocol outlines a chemical proteomics approach for assessing compound-kinase interactions.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line or a mixture of cell lines to ensure broad kinase representation.

  • Compound Incubation:

    • Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.

  • Kinobeads Enrichment:

    • Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to enrich for kinases.[12][13]

  • Elution and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched kinases.[13]

  • Data Analysis:

    • Determine the dose-dependent reduction in binding of each kinase to the Kinobeads in the presence of the compound. This is used to calculate the apparent dissociation constant (Kdapp) for each interaction.[13]

Visualizations

Signaling Pathway

TGF_beta_pathway cluster_receptor Receptor Complex TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binding ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complex formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression Regulation Inhibitor This compound Inhibitor->ALK5 Inhibition

Caption: TGF-β signaling pathway and the putative site of action for this compound.

Experimental Workflows

Western_Blot_Workflow cluster_WB Western Blot for pSMAD2 Inhibition start Cell Treatment with Inhibitor & TGF-β lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer blocking Blocking transfer->blocking probing Antibody Probing (pSMAD2 & Total SMAD2) blocking->probing detection Signal Detection probing->detection analysis Data Analysis detection->analysis

Caption: Workflow for assessing pSMAD2 inhibition by Western Blot.

CETSA_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) start Cell Treatment with Compound heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation detection Detection of Soluble Target Protein (e.g., Western Blot) centrifugation->detection analysis Melting Curve Analysis detection->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_Kinobeads Kinobeads Competition Binding Assay start Cell Lysate Incubation with Compound enrichment Kinase Enrichment with Kinobeads start->enrichment wash Wash Beads enrichment->wash elution Elution of Bound Kinases wash->elution digest Trypsin Digestion elution->digest ms LC-MS/MS Analysis digest->ms analysis Determination of Kdapp ms->analysis

Caption: Workflow for the Kinobeads competition binding assay.

References

Comparative Analysis of 6-(1H-Imidazol-1-yl)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental reproducibility and performance of compounds related to 6-(1H-Imidazol-1-yl)pyridin-2-amine. Due to the limited availability of specific experimental data for this compound, this guide focuses on a closely related and well-characterized imidazo[4,5-b]pyridine derivative, Compound 1 (a potent Aurora kinase inhibitor), and compares its performance with other relevant kinase inhibitors.

This analysis aims to offer a detailed examination of experimental protocols and quantitative data to assess the potential of this chemical scaffold in drug discovery.

Introduction to Imidazopyridine Scaffolds

Imidazopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have been investigated as potent inhibitors of several protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. Their rigid bicyclic structure provides a versatile scaffold for the design of selective and potent inhibitors.

Compound Performance Comparison

The following tables summarize the in vitro potency of Compound 1 and two alternative kinase inhibitors, a selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor (Compound 2 ) and a potent PI3Kα inhibitor (Compound 13k ), against their respective primary targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
1 Aurora-A42[1]
Aurora-B198[1]
Aurora-C227[1]
2 DNA-PK<10[2]
13k PI3Kα1.94[3]

Table 2: In Vitro Antiproliferative Activity

Compound IDCell LineCancer TypeIC50 (µM)Reference
1 HCT116Colon CarcinomaNot Specified[1]
2 HAP1Near-haploid human cell lineNot Specified[2]
13k HCC827Non-small cell lung cancer0.09 - 0.43[3]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies for the key assays are provided below.

Protocol 1: Aurora Kinase Inhibition Assay (for Compound 1)

Objective: To determine the in vitro inhibitory activity of Compound 1 against Aurora kinases A, B, and C.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Aurora-A, -B, and -C kinases are expressed and purified. A fluorescently labeled peptide substrate is used.

  • Assay Reaction: The kinase reaction is performed in a 384-well plate. Each well contains the respective Aurora kinase, the peptide substrate, ATP, and varying concentrations of the test compound (Compound 1 ) or DMSO as a control.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for peptide phosphorylation.

  • Detection: The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified using a microfluidic capillary electrophoresis system.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation.[1]

Protocol 2: DNA-PK Inhibition Assay (for Compound 2)

Objective: To assess the in vitro inhibitory activity of Compound 2 against DNA-PK.

Methodology:

  • Enzyme and DNA Preparation: Purified human DNA-PK enzyme and a DNA substrate (e.g., linearized plasmid DNA) are used.

  • Assay Reaction: The assay is conducted in a kinase buffer containing DNA-PK, the DNA substrate, ATP (radiolabeled or with a fluorescent ADP analog), and serial dilutions of the test compound (Compound 2 ).

  • Incubation: The reaction is incubated at 30°C for a defined time to allow for kinase activity.

  • Detection: If using radiolabeled ATP, the reaction mixture is spotted onto a phosphocellulose membrane, washed to remove unincorporated ATP, and the radioactivity is measured using a scintillation counter. For fluorescent methods, the production of ADP is measured using a suitable plate reader.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (DMSO) to calculate the percent inhibition. IC50 values are then calculated using non-linear regression analysis.[2]

Protocol 3: PI3Kα Inhibition Assay (for Compound 13k)

Objective: To determine the in vitro inhibitory potency of Compound 13k against PI3Kα.

Methodology:

  • Enzyme and Substrate: Recombinant human PI3Kα is used with phosphatidylinositol (4,5)-bisphosphate (PIP2) as a substrate.

  • Assay Reaction: The kinase reaction is carried out in an assay buffer containing PI3Kα, PIP2 vesicles, ATP, and various concentrations of the inhibitor (Compound 13k ).

  • Incubation: The reaction is allowed to proceed at room temperature for a set duration.

  • Detection: The product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is detected using a competitive ELISA or a fluorescence-based assay. For example, a fluorescently labeled PIP3-binding protein can be used, where the signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: The percentage of inhibition is calculated based on the signal relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Protocol 4: Cell Viability (MTT) Assay (General)

Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCC827) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. IC50 values are determined from the dose-response curves.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for kinase inhibitor screening.

Kinase Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular Assays Compound Library Compound Library HTS Kinase Assay HTS Kinase Assay Compound Library->HTS Kinase Assay Test Compounds Hit Identification Hit Identification HTS Kinase Assay->Hit Identification Identify Actives Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell Viability Assay Cell Viability Assay Selectivity Profiling->Cell Viability Assay Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Lead Candidate Lead Candidate Target Engagement Assay->Lead Candidate

Caption: A generalized workflow for the screening and identification of kinase inhibitors.

Simplified PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Compound 13k Compound 13k Compound 13k->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Compound 13k.

Aurora Kinase in Mitosis Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Centrosome Maturation Centrosome Maturation Aurora Kinases (A, B, C)->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases (A, B, C)->Spindle Assembly Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Proper Mitosis Proper Mitosis Centrosome Maturation->Proper Mitosis Spindle Assembly->Proper Mitosis Cytokinesis->Proper Mitosis Compound 1 Compound 1 Compound 1->Aurora Kinases (A, B, C) inhibits

Caption: The role of Aurora kinases in mitosis and their inhibition by Compound 1.

References

A Researcher's Guide to Benchmarking 6-(1H-Imidazol-1-yl)pyridin-2-amine Against Standard p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the compound 6-(1H-Imidazol-1-yl)pyridin-2-amine, a putative p38 MAP kinase inhibitor, against established industry standards. Due to the absence of publicly available quantitative inhibition data for this specific compound, this document serves as a practical guide, outlining the necessary experimental protocols and comparative data required for a rigorous evaluation. By following the methodologies presented, researchers can generate the necessary data to objectively assess the compound's performance.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Their involvement in signaling cascades that regulate inflammation has made them a key target for the development of therapeutic agents. The pyridinyl-imidazole scaffold, to which this compound belongs, is a well-established chemical class known for producing potent p38 MAPK inhibitors.

This guide benchmarks the compound against two widely recognized p38 MAPK inhibitors: SB203580 and Doramapimod (BIRB 796) . These standards have been extensively characterized and serve as reliable points of comparison for potency and selectivity.

Comparative Performance Data of Standard Inhibitors

To establish a baseline for comparison, the following table summarizes the inhibitory activity (IC50) of the standard compounds against the primary p38 MAPK isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Data for this compound should be generated and inserted into this table to complete the comparison.

CompoundTargetAssay TypeIC50 (nM)
This compound p38αEnzymaticData to be generated
SB203580p38α (SAPK2a)Enzymatic50[3][4]
p38β (SAPK2b)Enzymatic500[3][4]
Doramapimod (BIRB 796)p38αCell-free38[5][6]
p38βCell-free65[5][6]
p38γCell-free200[5][6]
p38δCell-free520[5][6]

Signaling Pathway and Experimental Workflow

Understanding the biological context and the experimental procedure is crucial for accurate benchmarking. The following diagrams illustrate the canonical p38 MAPK signaling pathway and the general workflow for an in vitro enzymatic assay to determine inhibitory activity.

p38_signaling_pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors cluster_response Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Substrates Kinases (e.g., MK2) Transcription Factors (e.g., ATF2) p38->Substrates phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest Substrates->Response

Caption: Simplified p38 MAPK signaling cascade from stimuli to cellular response.

experimental_workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, ATP) C 3. Plate Loading (Add enzyme, substrate, inhibitor) A->C B 2. Compound Dilution (Test compound & standards) B->C D 4. Reaction Initiation (Add ATP solution) C->D E 5. Incubation (Room Temperature) D->E F 6. Signal Detection (e.g., Luminescence) E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Caption: General workflow for an in vitro p38 MAPK enzymatic inhibition assay.

Experimental Protocols

To generate the comparative data for this compound, a standardized p38α enzymatic assay should be performed. The following protocol is based on a widely used luminescent kinase assay format.

Objective: To determine the IC50 value of this compound against recombinant human p38α kinase.

Materials:

  • Recombinant human p38α (SAPK2A) enzyme

  • p38 Peptide Substrate (e.g., ATF2-based peptide)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • Adenosine 5'-triphosphate (ATP), high purity

  • This compound and standard inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP-quantifying system)

  • 384-well low-volume assay plates (white)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound, SB203580, and Doramapimod in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

    • Further dilute these stock solutions into the Kinase Reaction Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor solution (or 1% DMSO for control wells) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the p38α enzyme and the peptide substrate in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (e.g., 1-5 ng/well).

    • Include "no enzyme" controls to determine background signal.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution (prepared in Kinase Reaction Buffer) to all wells. The final ATP concentration should be close to its Km value for p38α to ensure competitive inhibition is accurately measured.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Normalize the data by setting the "DMSO only" control as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value for each compound.

By executing this protocol, researchers can reliably determine the inhibitory potency of this compound and directly compare it to the established standards, SB203580 and Doramapimod, within the same experimental run, ensuring a robust and objective benchmark.

References

Selectivity profile of 6-(1H-Imidazol-1-yl)pyridin-2-amine compared to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Selectivity Profile of Imidazopyridine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The ability of an inhibitor to preferentially target a specific kinase or a desired set of kinases over the broader human kinome is critical for achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of a representative imidazo[4,5-b]pyridine-based kinase inhibitor against other well-characterized inhibitors.

While comprehensive public data for the specific molecule 6-(1H-Imidazol-1-yl)pyridin-2-amine is limited, the imidazopyridine scaffold is prevalent in many potent kinase inhibitors. This guide will use a well-profiled, dual FLT3/Aurora kinase inhibitor from this class, herein referred to as Imidazopyridine 27e , as a representative example for comparison.[1][2] Its selectivity will be contrasted with that of Staurosporine , a non-selective, broad-spectrum inhibitor, and Dasatinib , a clinically approved multi-kinase inhibitor.

Quantitative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of Imidazopyridine 27e, Staurosporine, and Dasatinib against a panel of kinases. The data is presented as either percent inhibition at a fixed concentration or as IC50 values, which represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile. Data for Imidazopyridine 27e is presented as percent of control at 1 µM.[2] Data for Staurosporine and Dasatinib are presented as IC50 values (nM).

Kinase TargetImidazopyridine 27e (% of Control @ 1 µM)Staurosporine (IC50 nM)Dasatinib (IC50 nM)Kinase Family
Aurora A 3.4 3<1Ser/Thr Kinase
Aurora B 1 -<1Ser/Thr Kinase
FLT3 Data not in % control131 - 10Tyr Kinase
ABL12420<1Tyr Kinase
SRC216<1Tyr Kinase
LCK25-<1Tyr Kinase
VEGFR1 (FLT1)0.3 -16Tyr Kinase
JAK21.3 13012Tyr Kinase
RET1.8 -5Tyr Kinase
PDGFRB4 20<1Tyr Kinase
PKA-15>10,000Ser/Thr Kinase
PKCα-21,100Ser/Thr Kinase
c-KIT1120<1Tyr Kinase
CDK2/cyclin A59333Ser/Thr Kinase

Data sourced from multiple publications and databases. Staurosporine IC50 values from[3]. Dasatinib selectivity data from[4][5][6]. Imidazopyridine 27e data from[2]. Note: Assay conditions can vary between studies, affecting absolute values.

Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for kinase inhibitor profiling and the cellular pathway context for Aurora kinases, a primary target of the representative imidazopyridine compound.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Inhibitor (Serial Dilution) AssayPlate Assay Plate Incubation (e.g., 60 min at RT) Compound->AssayPlate Kinase Kinase Enzyme Kinase->AssayPlate Substrate Substrate + ATP Substrate->AssayPlate AddReagent Add Detection Reagent (e.g., ADP-Glo™) AssayPlate->AddReagent IncubateDetect Incubation (e.g., 40 min at RT) AddReagent->IncubateDetect ReadPlate Read Signal (Luminescence) IncubateDetect->ReadPlate Calculate Calculate % Inhibition ReadPlate->Calculate Plot Plot Dose-Response Curve (Determine IC50) Calculate->Plot

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_prophase Prophase / Prometaphase cluster_metaphase Metaphase / Anaphase cluster_telophase Telophase / Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Localization & Activation Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis AuroraB Aurora B CPC Chromosomal Passenger Complex AuroraB->CPC Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore SAC Spindle Assembly Checkpoint Kinetochore->SAC SAC->Mitosis Ensures Fidelity AuroraB_cyto Aurora B Cytokinesis Cytokinesis AuroraB_cyto->Cytokinesis G2_M G2/M Transition G2_M->AuroraA Activation Mitosis->AuroraB_cyto

Caption: Simplified signaling roles of Aurora kinases in mitosis.

Experimental Protocols

Kinase inhibitor selectivity is determined by screening the compound against a large panel of purified kinases. Various assay formats exist, with luminescence- and fluorescence-based methods being common in high-throughput settings.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7] Inhibition of the kinase results in less ADP production and a lower luminescent signal.

Detailed Protocol:

  • Compound Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations (typically 10-point, 3-fold dilutions). Then, dilute these into the appropriate aqueous kinase buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of the test inhibitor at 4x the final desired concentration. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and a known broad-spectrum inhibitor as a positive control for 100% inhibition.

    • Add 5 µL of a 2x kinase/substrate mixture. The mixture contains the specific kinase and its peptide or protein substrate in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[8]

  • First Detection Step (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin.[9]

  • Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot percent inhibition versus inhibitor concentration (log-transformed) and fit the data to a four-parameter logistic model to determine the IC50 value.

TR-FRET-Based Competitive Binding Assay (e.g., LanthaScreen™ Eu)

This assay directly measures the binding of an inhibitor to the kinase's ATP pocket by monitoring the displacement of a fluorescently-labeled tracer.

Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody (donor) binds to the kinase, and an Alexa Fluor® 647-labeled tracer (acceptor) binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a loss of the FRET signal.[10]

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO as described above.

  • Assay Setup (384-well plate):

    • Add 5 µL of the test inhibitor solution to the assay wells.

    • Prepare a 2x kinase/antibody mixture containing the tagged kinase (e.g., GST-tagged) and the Eu-labeled anti-tag antibody (e.g., anti-GST) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11] Add 5 µL of this mixture to the wells.

    • Prepare a 2x tracer solution in kinase buffer. Add 5 µL of this solution to initiate the binding reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes in the dark to allow the binding to reach equilibrium.[11]

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is determined by comparing the ratio in the presence of the test compound to high and low signal controls. IC50 values are then determined by plotting the dose-response curve as described previously.

References

Independent Verification of 6-(1H-Imidazol-1-yl)pyridin-2-amine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the novel compound 6-(1H-Imidazol-1-yl)pyridin-2-amine and its analogs, with a focus on its potential as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Comparative Analysis of TGF-β Receptor I (TGF-βRI) Inhibitors

To provide a framework for evaluating the potential efficacy of this compound, this guide compares it with two well-characterized, small molecule inhibitors of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5): Galunisertib (LY2157299) and RepSox .

CompoundStructureTargetIC50 (TGF-βRI Kinase Assay)Key Biological Effects
This compound [Structure not available]Predicted: TGF-βRIData not availableAnticancer activity is inferred from structural analogs.
Galunisertib (LY2157299) [Structure not available]TGF-βRI (ALK5)56 nM[1][2]Orally bioavailable; inhibits SMAD2 phosphorylation; demonstrates antitumor activity in preclinical models.[3]
RepSox [Structure not available]TGF-βRI (ALK5)4 nM (autophosphorylation), 23 nM (binding)[4]Highly selective; induces cellular reprogramming; suppresses osteosarcoma cell proliferation and metastasis.[4][5]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the TGF-β signaling pathway and the experimental workflows used to assess their activity.

TGF_beta_Signaling_Pathway cluster_receptor Cell Membrane TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor This compound (or comparator) Inhibitor->TGFbRI Inhibits

Caption: TGF-β Signaling Pathway and Point of Inhibition.

The diagram above illustrates the canonical TGF-β signaling cascade. The pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and apoptosis. This compound and its comparators are hypothesized to inhibit the kinase activity of TGF-βRI, thereby blocking the entire downstream signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays Kinase_Assay TGF-βRI Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Culture Treat Cancer Cell Lines with Compound Kinase_Assay->Cell_Culture Validate in cellular context Luciferase_Assay Luciferase Reporter Assay (SMAD-responsive promoter) Cell_Culture->Luciferase_Assay Western_Blot Western Blot (pSMAD2/3 levels) Cell_Culture->Western_Blot EMT_Assay Epithelial-Mesenchymal Transition (EMT) Assay Cell_Culture->EMT_Assay

Caption: Experimental Workflow for Inhibitor Characterization.

This workflow outlines the key experiments used to characterize the biological effects of TGF-βRI inhibitors. It begins with a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) of the compound. Promising candidates are then evaluated in cell-based assays to confirm their mechanism of action and assess their effects on cellular processes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate independent verification and comparison.

TGF-βRI Kinase Assay (In Vitro)

Objective: To determine the in vitro potency of the test compound in inhibiting the kinase activity of TGF-βRI.

Principle: This assay measures the phosphorylation of a substrate by the purified TGF-βRI kinase domain in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human TGF-βRI (ALK5) kinase domain

  • Kinase substrate (e.g., a generic peptide substrate or SMAD2/3 protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and comparators

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound and comparators in the kinase assay buffer.

  • In a microplate, add the TGF-βRI kinase, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP consumed using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based TGF-β Signaling Assay (Luciferase Reporter)

Objective: To assess the ability of the test compound to inhibit TGF-β-induced signaling in a cellular context.

Principle: This assay utilizes a reporter cell line that has been engineered to express a luciferase gene under the control of a SMAD-responsive promoter. Inhibition of the TGF-β pathway by the test compound results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Materials:

  • A suitable cancer cell line (e.g., HaCaT, A549) transfected with a SMAD-binding element (SBE)-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Recombinant human TGF-β1.

  • Test compound and comparators.

  • Luciferase assay reagent.

  • Microplate reader with luminescence detection.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound or comparators for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of TGF-β1.

  • Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for luciferase expression.

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration.

Western Blot for Phospho-SMAD2/3

Objective: To directly measure the inhibition of SMAD2/3 phosphorylation by the test compound.

Procedure:

  • Culture cancer cells and treat them with the test compound and TGF-β1 as described in the luciferase assay.

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.

  • Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

Epithelial-Mesenchymal Transition (EMT) Assay

Objective: To evaluate the effect of the test compound on TGF-β-induced EMT, a key process in cancer metastasis.

Procedure:

  • Culture epithelial cancer cells (e.g., A549) in the presence of TGF-β1 to induce EMT.

  • Treat the cells with the test compound at various concentrations during the TGF-β1 treatment.

  • Assess the morphological changes associated with EMT (e.g., from a cobblestone-like epithelial to a spindle-shaped mesenchymal morphology) using phase-contrast microscopy.

  • Analyze the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., N-cadherin, Vimentin) markers by Western blotting or immunofluorescence.

Conclusion

While direct experimental data for this compound is currently lacking, its structural features suggest it is a promising candidate for the inhibition of the TGF-β signaling pathway. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for its independent verification and evaluation against established TGF-βRI inhibitors. Further investigation into the biological effects of this compound is warranted to determine its full therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-(1H-Imidazol-1-yl)pyridin-2-amine, ensuring the protection of personnel and the environment.

I. Understanding the Hazards

Summary of Potential Hazards:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral) Toxic if swallowed.H301
Acute Toxicity (Dermal) Toxic in contact with skin.H311
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.H412

This data is extrapolated from closely related chemical structures and should be treated as a minimum safety standard.

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is essential:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles and/or a face shield.[1]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat is necessary to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is required.[1]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosion).

  • Incompatible Materials: Keep this waste stream separate from acids and strong oxidizing agents to prevent potentially violent reactions.

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources or open flames.[1]

  • Authorized Access: The storage area should be locked and accessible only to trained and authorized personnel.[1]

Step 3: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Documentation: Maintain a detailed record of the waste, including the quantity and date of accumulation, as required by your institution and local regulations.

Step 4: Handling Spills

In the event of a spill, immediate and careful action is required:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Full PPE: Do not attempt to clean a spill without the appropriate personal protective equipment.

  • Contain the Spill: Carefully sweep up the solid material. Avoid creating dust.[1]

  • Collect and Dispose: Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) collect->segregate store Store Securely in a Ventilated, Designated Waste Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end End: Professional Disposal documentation->end spill_ppe Wear Full PPE spill->spill_ppe YES contain_spill Contain & Collect Spill (Avoid Dust Generation) spill_ppe->contain_spill spill_dispose Place in Hazardous Waste Container contain_spill->spill_dispose spill_dispose->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(1H-Imidazol-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(1H-Imidazol-1-yl)pyridin-2-amine. The following procedures are based on the known hazards of its constituent chemical moieties, imidazole and pyridine, to ensure safe handling, storage, and disposal.

Hazard Identification and Analysis

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[1][2] They can be harmful if swallowed and may pose a risk to the unborn child.[1][2] Solid forms can create combustible dust concentrations in the air.[2][3]

  • Pyridine Moiety: Pyridine and its derivatives are toxic and can be absorbed through the skin.[4] They pose a risk to multiple organ systems, including the eyes, skin, respiratory system, liver, and kidneys.[4] Pyridine is also flammable.[4][5]

Therefore, this compound should be treated as a hazardous chemical, requiring stringent safety protocols.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][3][6]Protects against splashes and airborne particles that could cause severe eye damage.
Skin Protection Nitrile or butyl rubber gloves.[3][4][7] A chemically resistant, long-sleeved lab coat.[2]Prevents skin contact, which can lead to burns, irritation, and systemic toxicity.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][4][7] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[6]Minimizes the inhalation of potentially toxic dust or vapors.
General Attire Full-length pants and closed-toe shoes.[2]Ensures no skin is exposed during handling.

Operational Plan: Safe Handling and Storage

Adherence to the following operational procedures is mandatory to ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][7]

  • Emergency Equipment: A fully functional emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4]

Handling Protocol:

  • Preparation: Before beginning any work, ensure all required PPE is available and in good condition. Inspect gloves for any tears or perforations.[2][6]

  • Weighing and Transfer: When weighing and transferring the solid compound, do so in a manner that minimizes the generation of dust.[1][6]

  • During Operation: Avoid all contact with the eyes, skin, and clothing.[2][6] Do not eat, drink, or smoke in the designated work area.[8]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[2][5]

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[1][2][4]

  • The storage location should be a cool, dry, and well-ventilated area.[2][4][7]

  • Segregate from incompatible materials such as strong oxidizing agents and acids.[4][5]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste and disposed of in accordance with institutional and local environmental regulations.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste. Never dispose of this chemical down the drain.[7]

Spill Response:

  • Minor Spills: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[7] Carefully sweep the contained material into a sealed container for hazardous waste disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's established emergency response procedures.

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Cleanup Phase prep1 Verify fume hood certification prep2 Assemble and inspect PPE prep1->prep2 prep3 Prepare all necessary lab equipment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 disp1 Segregate and containerize waste handle2->disp1 Experiment complete disp2 Label hazardous waste containers disp1->disp2 clean1 Decontaminate work surfaces disp2->clean1 clean2 Remove PPE correctly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-Imidazol-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(1H-Imidazol-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.